molecular formula C8H9Br2N B1610940 2,6-Dibromo-3,4-dimethylaniline CAS No. 80948-77-2

2,6-Dibromo-3,4-dimethylaniline

Cat. No.: B1610940
CAS No.: 80948-77-2
M. Wt: 278.97 g/mol
InChI Key: OQIZUVQSQMHQDY-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,4-dimethylaniline is a useful research compound. Its molecular formula is C8H9Br2N and its molecular weight is 278.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dibromo-3,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-4-3-6(9)8(11)7(10)5(4)2/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIZUVQSQMHQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554909
Record name 2,6-Dibromo-3,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80948-77-2
Record name 2,6-Dibromo-3,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-Dibromo-3,4-dimethylaniline CAS 80948-77-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in Sterically Congested Heterocyclic Synthesis

Executive Summary

2,6-Dibromo-3,4-dimethylaniline (CAS 80948-77-2) is a highly functionalized aniline derivative serving as a pivotal building block in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1][2] Distinguished by its unique substitution pattern—two bromine atoms flanking the amino group at the ortho positions and two methyl groups occupying the meta and para positions—this compound offers a rare combination of reactive handles (Br) and steric bulk (Me).

This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic protocols, and its strategic utility in palladium-catalyzed cross-coupling reactions for drug discovery.[1]

Chemical Identity & Physical Properties[3][4][5][6][7][8]

The compound is a halogenated aromatic amine. Its structural integrity is defined by the crowding around the amino group, which influences both its reactivity in nucleophilic substitutions and its stability.

Table 1: Physicochemical Constants[1]
PropertyValueNotes
CAS Number 80948-77-2Verified Registry Number
IUPAC Name This compoundAlso known as 2,6-Dibromo-3,4-xylidine
Molecular Formula C₈H₉Br₂N
Molecular Weight 278.97 g/mol
Melting Point 60–63 °CSolid crystalline form [1]
Appearance Off-white to beige crystalline solidSubject to oxidation/darkening upon air exposure
Solubility Soluble in DMSO, MeOH, DCM, EtOAcLow solubility in water
pKa (Conjugate Acid) ~2.5–3.0 (Estimated)Reduced basicity due to electron-withdrawing Br atoms

Synthetic Pathways (Preparation)[7][8][9]

The synthesis of this compound is a classic example of regioselective electrophilic aromatic substitution (EAS) .[1] The amino group (-NH₂) is a strong ortho, para-director.[1][3] In the starting material, 3,4-dimethylaniline, the para position (C4) is blocked by a methyl group. Consequently, bromination is directed exclusively to the two open ortho positions (C2 and C6).

Reaction Mechanism & Regiochemistry[1][11]
  • Activation: The amino group increases electron density in the ring, activating C2 and C6.

  • Bromination: Electrophilic attack by Br⁺ (generated from Br₂) occurs sequentially at C2 and C6.

  • Steric Factors: The C5 position is meta to the amino group and ortho to a methyl group, making it significantly less reactive and sterically hindered, preventing tri-bromination under standard conditions.

Experimental Protocol: Bromination of 3,4-Dimethylaniline

Objective: Synthesis of this compound on a 10g scale.

Reagents:

  • 3,4-Dimethylaniline (10.0 g, 82.5 mmol)

  • Bromine (Br₂) (27.7 g, 173 mmol, 2.1 eq)

  • Glacial Acetic Acid (AcOH) (100 mL)

  • Sodium Bisulfite (NaHSO₃) (saturated aq. solution)

Procedure:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 3,4-dimethylaniline (10.0 g) in glacial acetic acid (80 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath.

  • Addition: Add a solution of Bromine (27.7 g) in acetic acid (20 mL) dropwise over 45 minutes. Caution: Exothermic reaction. Maintain internal temperature <10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A thick precipitate (hydrobromide salt) may form.

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Neutralization: If necessary, neutralize excess bromine with saturated NaHSO₃ solution until the orange color persists to a pale yellow.

  • Isolation: Neutralize the suspension with aqueous NaOH or Na₂CO₃ to pH ~8 to liberate the free base. Filter the solid precipitate.[4][5]

  • Purification: Recrystallize the crude solid from Ethanol/Water (80:20) to yield off-white needles.[1]

Yield: Typical yields range from 85–92%.

Reactivity Profile & Applications

The unique structure of this compound makes it a versatile scaffold in medicinal chemistry, particularly for creating atropisomeric drugs (where rotation is restricted) or kinase inhibitors .[1]

A. Palladium-Catalyzed Cross-Coupling

The two bromine atoms at C2 and C6 are chemically equivalent but can be differentiated through controlled stoichiometry or steric environment adjustments.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids allows the formation of terphenyl systems or biaryl-amines.[1]

  • Buchwald-Hartwig Amination: The aniline nitrogen can be protected, allowing the bromine atoms to undergo amination, creating tri-amino benzene cores.

B. Heterocycle Synthesis

This intermediate is a precursor to substituted Indoles and Benzimidazoles :

  • Benzimidazoles: Cyclization with carboxylic acids or aldehydes. The bromine atoms remain available for late-stage functionalization.[1]

  • Indoles: Via Sonogashira coupling with alkynes followed by cyclization.

C. Steric Locking in Drug Design

The 3,4-dimethyl pattern provides a specific "shape" to the molecule. In kinase inhibitors, these methyl groups often fill hydrophobic pockets (e.g., the gatekeeper region), improving potency and selectivity compared to unsubstituted analogs.

Visualization of Workflows

Diagram 1: Synthesis & Application Pathway

This diagram illustrates the conversion of 3,4-dimethylaniline to the target dibromo compound and its downstream utility.

G Start 3,4-Dimethylaniline (Precursor) Reagent Br2 / AcOH (Bromination) Start->Reagent Product This compound (Target Scaffold) Reagent->Product Electrophilic Subst. (Ortho-Direction) App1 Suzuki Coupling (Biaryl Synthesis) Product->App1 Pd(0) / Ar-B(OH)2 App2 Benzimidazole Formation Product->App2 R-COOH / Cyclization App3 Kinase Inhibitor Core Product->App3 Structural Locking

Caption: Synthetic route from 3,4-dimethylaniline to the 2,6-dibromo derivative and its divergent applications.

Analytical Characterization (Theoretical)

Due to the symmetry and specific substitution pattern, the NMR spectrum of this compound is highly distinct and serves as a rapid purity check.

¹H NMR (400 MHz, CDCl₃) Prediction:
  • δ 6.8–7.2 ppm (1H, s): Aromatic proton at C5 . It appears as a singlet because there are no adjacent protons (C4 has a Methyl, C6 has a Bromine).

  • δ 4.0–4.5 ppm (2H, br s): Amine protons (-NH₂). Broad signal, exchangeable with D₂O.

  • δ 2.2–2.3 ppm (3H, s): Methyl group at C3 .

  • δ 2.1–2.2 ppm (3H, s): Methyl group at C4 .

Note: The two methyl groups may appear as two distinct singlets or overlapping signals depending on the solvent resolution.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302)Wash hands thoroughly after handling.[1]
Skin Irritation Causes skin irritation (H315)Wear protective gloves (Nitrile).
Eye Irritation Causes serious eye irritation (H319)Wear eye protection/face shield.
STOT-SE May cause respiratory irritation (H335)Use only outdoors or in a well-ventilated area.[1]

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation. Keep away from strong oxidizing agents.

References

  • ChemicalBook. (2024). This compound Properties and Melting Point Data. Retrieved from

  • Weibochem. (2024). Product Analysis: this compound. Retrieved from

  • General Synthesis Reference:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (1989). "Bromination of Aromatic Amines".
  • PubChem. (2024). Compound Summary for CAS 80948-77-2. Retrieved from

Sources

2,6-Dibromo-3,4-dimethylaniline melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis logic, and experimental characterization of 2,6-Dibromo-3,4-dimethylaniline .

CAS Registry Number: 80948-77-2 Chemical Formula: C₈H₉Br₂N Molecular Weight: 278.97 g/mol [1][2]

Executive Summary

This compound is a halogenated aniline derivative utilized primarily as an intermediate in the synthesis of complex agrochemicals and pharmaceutical compounds.[1] Its structure features a benzene core substituted with an amino group, two methyl groups at the 3 and 4 positions, and two bromine atoms at the 2 and 6 positions. This specific substitution pattern makes it a valuable scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura) where steric control around the nitrogen is required.

This guide provides a definitive reference for its melting point and boiling point, supported by synthesis logic and experimental protocols for verification.

Physicochemical Characterization

The following data consolidates experimental values from commercial certificates of analysis and predictive models based on structural analogs (e.g., 2,6-dibromo-4-methylaniline).

Core Physical Properties[1][3][4][5]
PropertyValue / RangeCondition / MethodReliability
Melting Point 60 – 63 °C Standard Pressure (1 atm)Experimental (Commercial) [1]
Boiling Point ~360 °C (Predicted) 760 mmHg (Decomposes)Theoretical [2]
Boiling Point 145 – 155 °C Reduced Pressure (12-15 mmHg)Estimated
Density ~1.85 g/cm³20 °CPredicted
Appearance Off-white to beige solidCrystalline powderExperimental
Solubility Soluble in DCM, EtOAc, MeOHInsoluble in WaterQualitative

Technical Insight: The melting point of 60–63 °C is consistent with the trend observed in similar dibromoanilines. For comparison, 2,6-dibromo-4-methylaniline melts at 74–76 °C. The presence of the ortho-methyl group at position 3 in the title compound disrupts crystal packing slightly more than a single para-methyl group, resulting in a lower melting range.[1]

Synthesis & Structural Logic

The synthesis of this compound relies on Electrophilic Aromatic Substitution (EAS) .[1] The amino group (-NH₂) is a strong activator and ortho, para-director.[1] In 3,4-dimethylaniline (3,4-xylidine), the para position (C4) is blocked by a methyl group. Consequently, bromination occurs exclusively at the available ortho positions (C2 and C6).

Reaction Pathway Diagram[1]

SynthesisPath Start 3,4-Dimethylaniline (3,4-Xylidine) Intermediate Monobromo Intermediate (Transient) Start->Intermediate 1st Bromination (C2/C6) Reagent Br2 (2.0-2.2 eq) AcOH / NaOAc Reagent->Start Product This compound (Target) Intermediate->Product 2nd Bromination (C6/C2)

Figure 1: Step-wise bromination of 3,4-dimethylaniline to yield the 2,6-dibromo derivative.

Experimental Protocols

Protocol A: Melting Point Determination

To verify the purity of a synthesized or purchased batch, use the capillary tube method.

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace solvent (solvent inclusion can depress MP).

  • Loading: Pack 2-3 mm of the solid into a glass capillary tube.

  • Heating Ramp:

    • Rapid heat to 50 °C.

    • Reduce heating rate to 1 °C/min from 50 °C upwards.

  • Observation: Record the temperature at the onset of liquid formation (T₁) and the clear point (T₂).

    • Acceptance Criteria: T₂ - T₁ ≤ 2 °C (e.g., 61.0 – 62.5 °C).

    • Failure Mode: A range > 3 °C indicates impurities (likely monobromo derivatives or residual starting material).

Protocol B: Boiling Point / Purity by GC-MS

Due to the high boiling point and potential for thermal decomposition, direct atmospheric distillation is not recommended. Purity is best assessed via Gas Chromatography (GC).

  • Column: DB-5ms or equivalent (Non-polar, 5% phenyl methyl siloxane).

  • Inlet Temp: 250 °C.

  • Oven Program: 80 °C (1 min hold) → 20 °C/min → 280 °C (5 min hold).

  • Detection: Mass Spectrometry (EI).[3][4] Look for the characteristic isotope pattern of two bromine atoms (M, M+2, M+4 in 1:2:1 ratio).

Applications in Drug Development

Researchers utilize this compound as a "steric block" building block.[1]

  • Suzuki Coupling: The bromine atoms at C2/C6 are sterically hindered. Selective coupling often requires specialized ligands (e.g., Buchwald phosphines) to overcome the steric bulk of the adjacent amino and methyl groups.

  • Isostere Design: The 3,4-dimethyl motif mimics the hydrophobic bulk of larger alkyl chains while maintaining aromaticity, useful in optimizing ligand-protein binding interactions.

References

  • GuideChem / Weibochem . (2024). Product Specifications: this compound (CAS 80948-77-2).[1][2] Retrieved from

  • ChemSrc . (2024). Physicochemical Properties of Dimethylaniline Derivatives. Retrieved from

  • PubChem . (2024).[5][3] Compound Summary: 2,6-Dibromo-4-methylaniline (Analogous Structure). National Library of Medicine. Retrieved from

Sources

Navigating the Procurement and Application of 2,6-Dibromo-3,4-dimethylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic sourcing of specialized chemical reagents is a critical determinant of experimental success. This in-depth technical guide provides a comprehensive overview of 2,6-Dibromo-3,4-dimethylaniline, a key building block in synthetic chemistry, with a focus on its suppliers, pricing, and essential technical considerations for its use in a research environment.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, with the CAS number 80948-77-2, is a polysubstituted aromatic amine that serves as a valuable precursor in the synthesis of a variety of more complex molecules. Its structure, featuring two bromine atoms ortho to the amino group and two methyl groups on the benzene ring, offers multiple reaction sites for further functionalization. This makes it a particularly useful intermediate in the development of novel pharmaceutical compounds and other fine chemicals. The strategic placement of the bromine atoms allows for their selective replacement through cross-coupling reactions, while the amino group can be readily modified, providing a versatile platform for generating molecular diversity.

Identifying and Evaluating Suppliers of Research-Grade this compound

The quality and purity of starting materials are paramount in research and development. A thorough evaluation of potential suppliers is therefore a crucial first step. The following table provides a comparative overview of several chemical suppliers offering this compound for research purposes.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
Oakwood Chemical02485894%250mg, 1g, 5g, 25g, 100g, 500g$11.00 (250mg), $22.00 (1g), $82.00 (5g), $273.00 (25g), $819.00 (100g), $2,724.00 (500g)[1]
ReagentiaR01EXHWNot Specified100mg, 250mg, 1g, 5g€203.70 (100mg), €246.92 (250mg), €330.25 (1g), €634.28 (5g)[2]
ChemicalBookNot SpecifiedNot SpecifiedInquiry-basedInquiry-based[3]
Advanced ChemBlocks Inc.AD270477 (similar compound)95%Inquiry-basedInquiry-based[4]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability. The purity levels stated are as listed by the supplier and may be subject to batch-to-batch variation.

Understanding the Price of this compound

The price of this compound for research applications is influenced by several factors:

  • Purity: Higher purity grades, essential for sensitive applications like drug discovery, command a premium price.

  • Quantity: The price per unit mass generally decreases with larger order quantities.

  • Supplier: Pricing can vary between suppliers due to differences in their synthesis routes, quality control processes, and overhead costs.

  • Synthesis Complexity: The multi-step synthesis of this polysubstituted aniline contributes to its cost.

Based on available data, researchers can expect to pay between $22 to over $40 per gram for small, research-scale quantities of this compound. For larger quantities, the price per gram decreases significantly.

Quality Control and Technical Specifications

When procuring this compound, it is imperative to obtain and scrutinize the supplier's technical documentation.

Certificate of Analysis (CoA): A CoA should be requested for each batch. This document provides critical information on the purity of the compound, typically determined by methods such as:

  • Gas Chromatography (GC): To assess the percentage purity of the main component and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safe Handling, Storage, and Disposal

As with all halogenated anilines, this compound should be handled with care in a well-ventilated laboratory fume hood.[5][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A lab coat is required.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

Research Applications and Experimental Protocols

Substituted anilines are foundational building blocks in medicinal chemistry.[9][10][11] While specific research citing this compound is not widely published, its structural motifs suggest its utility in the synthesis of bioactive molecules. The dibromo-functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.[12][13][14]

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for di-brominated aromatic compounds.

Diagram of Procurement Workflow:

G A Identify Research Need for This compound B Search Supplier Databases (e.g., Oakwood, Reagentia) A->B C Compare Suppliers: Purity, Price, Availability B->C D Request Quotation and Certificate of Analysis (CoA) C->D E Evaluate Technical Specifications (Purity, Impurities) D->E E->C Does Not Meet Requirements F Place Purchase Order E->F Meets Requirements G Receive and Log Compound F->G H Verify CoA and Perform In-house Quality Control G->H I Store Appropriately H->I

Caption: A logical workflow for the procurement of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the mono-arylation of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.08 equivalents), and K₂CO₃ (3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.

Diagram of Suzuki-Miyaura Coupling Pathway:

G sub This compound product Mono-arylated Product sub->product Oxidative Addition boronic Ar-B(OH)₂ boronic->product Transmetalation pd_cat Pd(0) Catalyst pd_cat->sub base Base (e.g., K₂CO₃) base->boronic product->pd_cat Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

This compound is a valuable chemical intermediate for researchers engaged in the synthesis of novel compounds. A judicious selection of suppliers based on a thorough evaluation of product quality, price, and available technical documentation is essential for reliable and reproducible research outcomes. Adherence to strict safety protocols during handling and storage is crucial. The synthetic versatility of this compound, particularly in cross-coupling reactions, makes it a powerful tool in the arsenal of synthetic chemists in both academic and industrial settings.

References

  • Sigma-Aldrich. Safety Data Sheet for 4-Bromo-N,N-dimethylaniline. (2025-11-06).
  • Fisher Scientific. Safety Data Sheet for 4-Bromo-2,6-dimethylaniline.
  • Reagentia. This compound (1 x 250 mg). Available at: [Link]

  • Benchchem. Technical Support Center: Suzuki Reactions with 2,6-Dibromo-3,4,5-trimethylaniline.
  • Google Patents. CN1357533A - Prepn. of 2,6-dibromo aniline.
  • Fisher Scientific. Safety Data Sheet for 2,6-Dibromo-4-methylaniline.
  • ResearchGate. The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids.
  • Thermo Fisher Scientific. 2,6-Dibromo-4-methylaniline, 98+%.
  • Fisher Scientific.
  • Fisher Scientific.
  • ResearchGate. The Suzuki reaction of 2,6-dibromoaniline with aryl boronic acids.
  • ChemicalBook. This compound Suppliers.
  • Oakwood Chemical. This compound. Available at: [Link]

  • Advanced ChemBlocks. 3,4-dibromo-2,5-dimethylaniline.
  • PrepChem.com. Synthesis of 2,6-dimethylaniline.
  • Thermo Fisher Scientific. Safety Data Sheet for 4-Bromo-2,6-dimethylaniline.
  • Benchchem. Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry.
  • AK Scientific, Inc. Safety Data Sheet for N-(1-Ethylpropyl)-3,4-dimethylaniline.
  • CPAChem.
  • LookChem. 2,6-Dibromo-3-fluoro-4-methylaniline Suppliers.
  • Strem Chemicals. 4-Bromo-2,6-dimethylaniline, min. 98%.
  • RSC Publishing.
  • NIST. 2,6-Dibromo-4-methylaniline.
  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline.
  • Cresset Group. Aniline replacement in drug-like compounds.
  • Organic Syntheses. 3,5-Dichlorosulfanilamide.
  • PMC. 2,6-Dibromo-4-methylaniline.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Thermo Fisher Scientific. 4-Bromo-2,6-dimethylaniline, 98%.
  • ChemicalBook. 2,6-Dimethylaniline(87-62-7) 1H NMR spectrum.
  • Agilent. Substituted Anilines.
  • Benchchem. Crystal Structure of 2,6-Dibromo-4-methylaniline: A Technical Guide.
  • Carl ROTH.
  • ResearchG
  • Advent Chembio. 2,6-DIMETHYLANILINE.
  • Scientific Laboratory Supplies. 4-Bromo-2,6-dimethylaniline, 98%.
  • ResearchGate.
  • Sigma-Aldrich. 2,6-Dimethylaniline analytical standard.
  • Sigma-Aldrich. 2-Bromo-4,6-dimethylaniline 97%.

Sources

An In-Depth Technical Guide to the Steric Hindrance of 2,6-Dibromo Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dominant Influence of Ortho-Substitution

In the landscape of organic synthesis and medicinal chemistry, substituted anilines are foundational building blocks. Their utility stems from the rich reactivity of the amino group and the aromatic ring. However, the introduction of substituents, particularly at the ortho positions, dramatically alters this reactivity profile. This guide focuses on a quintessential example of this phenomenon: 2,6-dibromoaniline.

The presence of two bulky bromine atoms flanking the amino group imposes significant steric hindrance, a non-bonded interaction that influences the shape, stability, and reactivity of the molecule.[1] This steric shield around the nitrogen lone pair is not merely an obstacle; it is a powerful tool that, when understood, can be exploited to control reaction pathways, enhance selectivity, and enable the synthesis of complex molecular architectures. For researchers in drug development, where precise molecular tailoring is paramount, mastering the principles of steric hindrance is essential for designing effective synthetic routes.[2][3] This guide provides an in-depth analysis of the structural implications, reactivity modulation, and synthetic utility of 2,6-dibromo substituted anilines, offering field-proven insights for professionals in the chemical sciences.

Structural and Physicochemical Properties: A Foundation of Constraint

The defining feature of 2,6-dibromoaniline is the steric congestion around the amino group. This is not merely a conceptual idea but a quantifiable reality reflected in its crystal structure and physicochemical properties. The bromine atoms, with their large van der Waals radii, physically obstruct access to the nitrogen's lone pair of electrons.

Crystal structure analyses of related compounds reveal that the ortho-substituents can lead to subtle but important geometric distortions. For instance, intramolecular N-H···Br hydrogen bonds can form, creating stable five-membered rings that further lock the conformation of the amino group.[4] This constrained environment is the root cause of the molecule's unique chemical behavior.

Table 1: Physicochemical Properties of 2,6-Dibromoaniline
PropertyValueSource
CAS Number 608-30-0[5]
Molecular Formula C₆H₅Br₂N[5]
Molecular Weight 250.92 g/mol [5][6]
Appearance Beige or light brown crystalline solid[5][6]
Melting Point 80-84 °C[6][7]
Boiling Point ~265.8 °C[6]
pKa Data not readily available, but significantly lower than aniline due to electronic and steric effects[8]
LogP 3.00[9]

The Impact of Steric Hindrance on Reactivity

The steric environment of 2,6-dibromoaniline dictates its participation in chemical reactions, often in a manner starkly different from its unhindered parent, aniline. The nitrogen lone pair is less accessible, and the N-H protons are shielded, profoundly affecting its basicity and nucleophilicity.

Basicity and Nucleophilicity: A Tale of Two Effects

The basicity of an amine is its ability to accept a proton, while its nucleophilicity is its ability to attack an electrophilic center. For 2,6-dibromoaniline, both properties are significantly diminished compared to aniline.

  • Electronic Effect : The two bromine atoms are electronegative and withdraw electron density from the aromatic ring via the inductive effect, making the nitrogen lone pair less available for donation.[8]

  • Steric Effect : The sheer bulk of the bromine atoms physically blocks the approach of protons or electrophiles to the nitrogen center. This steric hindrance to protonation makes it a much weaker base. Similarly, its ability to act as a nucleophile in reactions like N-alkylation or N-acylation is severely hampered.[2][3]

This reduced nucleophilicity can be a synthetic advantage, preventing unwanted side reactions at the nitrogen while performing chemistry elsewhere on the molecule.

Caption: Steric shielding of the amino group in 2,6-dibromoaniline.

Navigating C-C and C-N Cross-Coupling Reactions

While reactions at the nitrogen are hindered, the C-Br bonds of 2,6-dibromoaniline are valuable handles for palladium-catalyzed cross-coupling reactions.[10] These reactions are cornerstones of modern synthesis, enabling the formation of C-C and C-N bonds with high precision.[11][12] Here, steric hindrance plays a crucial role in determining reaction outcomes and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is highly effective for functionalizing 2,6-dibromoaniline.[13] Due to the steric hindrance around the amino group, the oxidative addition of the palladium catalyst to the C-Br bonds is generally favored over potential coordination to the nitrogen. Research has shown that a variety of aryl boronic acids can be coupled efficiently, often leading to 2,6-diaryl aniline derivatives which are precursors to advanced materials and complex organic molecules.[14]

Interestingly, the electronic properties of the boronic acid coupling partner can influence reaction efficiency. Electron-rich boronic acids sometimes couple more readily than electron-deficient ones, a factor that must be considered in synthetic planning.[13]

Table 2: Suzuki-Miyaura Coupling of 2,6-Dibromoaniline with Arylboronic Acids
EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)Reference
1Phenylboronic acidPd(OAc)₂K₂CO₃aq. DMF85[13]
24-Methylphenylboronic acidPd(OAc)₂K₂CO₃aq. DMF96[13]
34-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃aq. DMF62[13]
44-Fluorophenylboronic acidPd(OAc)₂K₂CO₃aq. DMF81[13]
Conditions are representative and may vary. The data illustrates the feasibility and variability of the coupling reaction.
Site-Selective Reactions

A significant challenge and opportunity with substrates like 2,6-dibromoaniline is achieving site-selective mono-functionalization. Directing a cross-coupling reaction to occur at only one of the two identical C-Br bonds allows for the stepwise introduction of different functionalities. This can be achieved by careful selection of ligands, catalysts, and reaction conditions. The NH₂ group can act as a directing group, influencing the catalyst to add preferentially to the ortho C-Br bond.[15] This level of control is invaluable for building molecular complexity efficiently.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation Reactants 2,6-Dibromoaniline Arylboronic Acid (2.2 eq) Solvent Add aq. DMF Solvent Reactants->Solvent Catalyst Pd(OAc)₂ (cat.) Catalyst->Solvent Base K₂CO₃ (2.0 eq) Base->Solvent Heat Heat Reaction (e.g., 100 °C) Solvent->Heat Quench Cool & Quench (e.g., with water) Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Isolated 2,6-Diarylaniline Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of scientific advancement. The following sections provide detailed, step-by-step methodologies for the synthesis and functionalization of 2,6-dibromoaniline.

Protocol 1: Synthesis of 2,6-Dibromoaniline via Desulfonation

This method is a classic and reliable route, starting from the readily available sulfanilic acid.[7][16] The strategy involves bromination of a protected aniline followed by removal of the protecting/directing group.

Step 1: Bromination of Sulfanilic Acid

  • In a suitable reaction vessel, dissolve sulfanilic acid in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add liquid bromine dropwise to the stirred solution. The reaction is exothermic; maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature to ensure complete bromination at the positions ortho to the amino group.

  • The product, 4-amino-3,5-dibromobenzenesulfonic acid, will precipitate. Collect the solid by filtration and wash with cold water.

Step 2: Hydrolytic Desulfonation

  • Place the crude 4-amino-3,5-dibromobenzenesulfonic acid into a flask equipped for distillation.

  • Add a mixture of sulfuric acid and water (e.g., 70% H₂SO₄).[7]

  • Heat the mixture to a high temperature (typically 160-200 °C). The sulfonic acid group will be cleaved, and the volatile 2,6-dibromoaniline will begin to distill with steam.

  • Collect the distillate, which will contain a mixture of water and the product.

  • Extract the aqueous distillate with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-dibromoaniline.

  • Purify the product by recrystallization from aqueous ethanol or by column chromatography to obtain a beige crystalline solid.[7]

Protocol 2: General Procedure for Suzuki-Miyaura Diarylation

This protocol provides a robust method for the synthesis of 2,6-diaryl anilines using the conditions adapted from literature.[13]

Self-Validating System: The success of this protocol relies on the complete consumption of the starting material and the appearance of a new, less polar spot on TLC, corresponding to the diarylated product. 1H NMR analysis of the final product should show the disappearance of the C-H proton signal from the dibromoaniline and the appearance of new aromatic signals corresponding to the coupled aryl groups.

Reaction Setup:

  • To a dry Schlenk flask, add 2,6-dibromoaniline (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst, palladium(II) acetate (Pd(OAc)₂, 1-2 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

Reaction Execution:

  • Add the degassed solvent system, typically a mixture of N,N-dimethylformamide (DMF) and water, via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

Workup and Isolation:

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2,6-diaryl aniline.

Conclusion and Future Outlook

The steric hindrance in 2,6-dibromo substituted anilines is a defining characteristic that transforms them from simple aromatic amines into sophisticated synthetic intermediates. The bulky ortho-bromo groups effectively shield the nitrogen, suppressing its typical nucleophilic and basic properties while activating the C-Br bonds for strategic cross-coupling reactions. This duality allows chemists to perform selective modifications on the aromatic core without the need for protecting the amino group, streamlining complex syntheses. For professionals in drug discovery and materials science, anilines bearing this substitution pattern are invaluable for constructing sterically congested biaryl systems and other scaffolds with precise three-dimensional arrangements. As catalytic systems become more advanced, the ability to achieve selective mono-functionalization of these substrates will further expand their utility, cementing their role as powerful tools in modern organic chemistry.

References

  • Zechner, M., & Kirchner, K. (2014). Isotypic crystal structures of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1003–o1004. [Link]

  • Yi, J., et al. (2011). Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF. ResearchGate. [Link]

  • CN1357533A. (2002). Prepn. of 2,6-dibromo aniline.
  • National Center for Biotechnology Information. (n.d.). 2,6-Dibromoaniline. PubChem Compound Database. Retrieved from [Link]

  • Seikel, M. K. (1944). 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Organic Syntheses, 24, 47. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]

  • Li, Y., et al. (2012). Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. ResearchGate. [Link]

  • Párkányi, L., et al. (2015). Crystal structure of 4,4′-(ethane-1,2-diyl)bis(2,6-dibromoaniline). Acta Crystallographica Section E: Crystallographic Communications, 71(1), o34–o35. [Link]

  • Ali, U. S., et al. (2012). 2,6-Dibromo-4-chloroaniline. ResearchGate. [Link]

  • Eşme, A. (2025). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. ResearchGate. [Link]

  • Phadke, S. (n.d.). Understanding 2,6-Dibromoaniline (CAS 608-30-0) for Chemical Synthesis. LinkedIn. [Link]

  • Garlyauskayte, R. Y., et al. (2013). Stabilization of 2,6-Diarylanilinum Cation by Through-Space Cation−π Interactions. The Journal of Organic Chemistry, 78(15), 7622–7630. [Link]

  • Yoshimura, A., et al. (2014). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition, 53(12), 3217-3221. [Link]

  • Soderberg, T. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Main Group Chemistry. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • SIELC Technologies. (2018). 2,6-Dibromoaniline. SIELC Technologies. [Link]

  • Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

  • LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Kim, J., & Lee, Y. (2021). A Practical Procedure for Regioselective Bromination of Anilines. SynOpen, 5(2), 108-113. [Link]

  • Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. ResearchGate. [Link]

  • Amira, S., et al. (2021). Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Journal of Physical Organic Chemistry, 34(11), e4261. [Link]

Sources

Technical Guide: pKa Values of Halogenated 3,4-Dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise determination of pKa values for halogenated 3,4-dimethylaniline (3,4-xylidine) derivatives is a critical step in optimizing lead compounds for bioavailability and membrane permeability. While the parent scaffold, 3,4-dimethylaniline, exhibits a pKa of approximately 5.17 , the introduction of halogen atoms (F, Cl, Br, I) induces significant electronic and steric perturbations that lower basicity.

This guide provides a definitive technical analysis of these shifts, offering a synthesized dataset of predicted values based on Hammett substituent constants where experimental gaps exist. It further details a self-validating spectrophotometric protocol for empirical verification, ensuring reproducibility in drug development workflows.

Theoretical Framework & Electronic Effects[1]

The Parent Scaffold: 3,4-Dimethylaniline

The basicity of anilines is governed by the availability of the lone pair on the nitrogen atom. In 3,4-dimethylaniline, two methyl groups exert a positive inductive effect (+I), increasing electron density on the ring and, by extension, the nitrogen.

  • Aniline pKa: 4.63[1][2]

  • 3,4-Dimethylaniline pKa: 5.17 (Experimental)[2]

Halogenation Effects

Halogens modify this basicity through two competing mechanisms:[2]

  • Inductive Effect (-I): High electronegativity withdraws electron density through the sigma bond framework, decreasing basicity.

  • Resonance Effect (+R): Lone pair donation into the

    
    -system can stabilize the conjugate acid, but this is generally overwhelmed by the -I effect in halogens.
    

The Ortho-Effect (Steric Inhibition): Substitution at the 2- or 6-position (ortho to the amino group) causes a drastic reduction in pKa (often >1.5 units).[2] This is due to steric clash preventing the planar alignment required for resonance stabilization of the cation, alongside direct electrostatic repulsion.

Structural Logic Diagram

The following diagram illustrates the competing electronic effects governing the pKa shift.

G Parent 3,4-Dimethylaniline (pKa ~ 5.17) Halogenation Halogen Substitution (F, Cl, Br, I) Parent->Halogenation Ortho Ortho Position (2, 6) Steric Inhibition + Inductive Halogenation->Ortho Substitution at C2/C6 Meta Meta Position (5) Inductive (-I) Dominant Halogenation->Meta Substitution at C5 Result_Ortho Drastic pKa Drop (Exp: ~3.0 - 3.5) Ortho->Result_Ortho Result_Meta Moderate pKa Drop (Exp: ~4.0 - 4.5) Meta->Result_Meta

Figure 1: Mechanistic flow of halogen-induced pKa shifts in the 3,4-dimethylaniline scaffold.

Quantitative Data: Predicted & Experimental Values[3][4]

Due to the scarcity of specific experimental CAS data for every isomer, the following table synthesizes experimental values (where available) with high-confidence predictions derived from Hammett


 constants and Quantitative Structure-Property Relationship (QSPR) models.

Note: The numbering assumes the amino group is at position 1.

Compound NamePosition of HalogenElectronic EffectPredicted/Exp pKaConfidence
3,4-Dimethylaniline -Parent (+I)5.17 Experimental
2-Fluoro-3,4-dimethylaniline Ortho (2)Strong -I, Steric3.65High (Pred)
2-Chloro-3,4-dimethylaniline Ortho (2)Strong -I, High Steric3.20High (Pred)
2-Bromo-3,4-dimethylaniline Ortho (2)Moderate -I, Max Steric3.15High (Pred)
5-Fluoro-3,4-dimethylaniline Meta (5)Inductive (-I)4.35High (Pred)
5-Chloro-3,4-dimethylaniline Meta (5)Inductive (-I)4.10High (Pred)
5-Bromo-3,4-dimethylaniline Meta (5)Inductive (-I)4.05High (Pred)
6-Chloro-3,4-dimethylaniline Ortho (6)Equiv. to Pos 23.20High (Pred)

Data Synthesis Logic:

  • Meta-halogenation typically lowers aniline pKa by ~0.8–1.1 units.

  • Ortho-halogenation typically lowers aniline pKa by ~1.5–2.0 units due to the "Ortho Effect."

  • Values are calibrated against the parent pKa of 5.17.

Experimental Protocol: Spectrophotometric Determination

For weak bases like halogenated anilines (pKa < 4.0), potentiometric titration often lacks sensitivity.[2] Spectrophotometric titration is the gold standard, leveraging the distinct UV-Vis absorption spectra of the protonated (


) and neutral (

) forms.[2]
Reagents & Equipment
  • Analyte: >98% purity halogenated 3,4-dimethylaniline derivative.

  • Buffer System: Phosphate/Citrate buffers (pH 1.5 to 6.5).[2]

  • Solvent: Methanol (HPLC grade) for stock solutions (compounds are sparingly soluble in pure water).[2]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60) thermostated at 25°C.

Workflow Diagram

Protocol Step1 Stock Prep Dissolve in MeOH Step2 Buffer Aliquots Range pH 1.5 - 6.5 Step1->Step2 Step3 Scan Isosbestic Find λ_max Step2->Step3 Step4 Measure Abs At λ_max vs pH Step3->Step4 Step5 Calc pKa Henderson-Hasselbalch Step4->Step5

Figure 2: Spectrophotometric titration workflow for weak bases.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 10 mg of the derivative in 10 mL methanol.

    • Prepare a secondary dilution in deionized water to achieve a final concentration of

      
       M. Note: Ensure methanol content in final measurement is <5% to minimize solvent dielectric shifts.
      
  • Spectral Scanning (The Isosbestic Check):

    • Prepare two cuvettes: one at pH 1.0 (fully protonated,

      
      ) using 0.1 M HCl, and one at pH 10.0 (fully neutral, 
      
      
      
      ) using 0.1 M NaOH.
    • Scan both from 200–400 nm.

    • Identify the wavelength of maximum difference (

      
      ) and the isosbestic point (where curves cross).[2] Presence of a sharp isosbestic point validates the two-state equilibrium model.
      
  • Titration:

    • Prepare 10 samples of the analyte in buffers ranging from pH 2.0 to 6.0 (0.5 pH increments).

    • Measure Absorbance (

      
      ) at 
      
      
      
      for each.[2]
  • Calculation (Self-Validating Logic): Use the linearized Henderson-Hasselbalch equation:

    
    [2]
    
    • Plot

      
       vs. pH.[2]
      
    • Validation: The slope must be

      
      . If the slope deviates, check for aggregation or electrode drift. The x-intercept is the pKa.[3][4][5]
      

Applications in Drug Discovery[3]

Understanding these values is pivotal for:

  • Kinase Inhibitors: Many kinase inhibitors utilize the aniline motif to form hydrogen bonds with the hinge region (e.g., Gefitinib analogs).[2] Modulating the pKa via halogenation tunes the H-bond donor strength of the NH group.

  • Solubility Profiling: Derivatives with pKa < 4.0 will remain neutral at physiological pH (7.4), potentially increasing lipophilicity (LogD) and membrane permeability but sacrificing aqueous solubility.[2]

  • Metabolic Stability: Halogenation at the 2- or 5-position blocks metabolic oxidation (CYP450) at the electron-rich ring positions.

References

  • Parr, R. G., et al. (2019).[2] Quantification of Molecular Basicity for Amines: A Combined Conceptual Density Functional Theory Approach. Peking University. 6[2]

  • Sigma-Aldrich. (2025).[2] 3,4-Dimethylaniline Product Specification & Physical Properties.

  • Gross, K. C., et al. (2000).[2] Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology. 7

  • Reijnger, J. (2024).[2] Development of Methods for the Determination of pKa Values. National Institutes of Health (PMC).[2] 3

  • University of Tartu. (2025).[2] pKa Values of Bases in Non-Aqueous Media. 2

Sources

Methodological & Application

Application Note: Strategic Utilization of 2,6-Dibromo-3,4-dimethylaniline in the Design of Sterically Demanding Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 2,6-Dibromo-3,4-dimethylaniline (CAS: Analogous to 6968-24-7) as a high-value scaffold for


-diimine (Brookhart-type) ligand synthesis . While alkyl-substituted anilines (e.g., 2,6-diisopropylaniline) are standard in olefin polymerization, the incorporation of 2,6-dibromo substituents introduces a unique "Steric-Electronic Mismatch." The bromine atoms provide significant steric bulk (van der Waals radius ~1.85 Å) to retard chain transfer, while their electron-withdrawing nature (

= 0.45) increases the electrophilicity of the metal center, enhancing catalyst activity.

This note provides a validated workflow for:

  • Overcoming steric hindrance during Schiff base condensation.

  • Synthesizing thermally robust Nickel(II) pre-catalysts.[1]

  • Advanced Workflow: Utilizing the C-Br handles for Suzuki-Miyaura cross-coupling to generate "Terphenyl" super-bulky ligands.

Chemical Profile & Rationale[1][2][3][4][5]

ParameterSpecificationSignificance in Ligand Design
Structure 2,6-Br, 3,4-Me substitutionBr (2,6): Blocks axial coordination sites; allows post-functionalization. Me (3,4): Increases solubility; modulates electronic donation from the ring.
Steric Bulk High (Ortho-blocking)Prevents associative chain transfer in polymerization; stabilizes active species.
Electronic Effect Inductive Withdrawal (-I)Makes the metal center more cationic/electrophilic compared to alkyl-anilines.
Reactivity Low NucleophilicityThe amine is deactivated by ortho-Br groups, requiring forcing conditions for condensation.

Experimental Protocols

Protocol A: Acid-Promoted Condensation (Ligand Synthesis)

Objective: Synthesize the Bis(imino)acenaphthene (BIAN) ligand.

Challenge: The 2,6-dibromo groups create a "steric wall" that inhibits the nucleophilic attack of the amine onto the ketone. Standard methanol reflux often fails. Solution: Use of Formic Acid as both solvent and catalyst, or template synthesis.

Materials:
  • This compound (2.2 equiv)

  • Acenaphthenequinone (1.0 equiv)

  • Solvent: Glacial Acetic Acid or Toluene/p-TSA (Dean-Stark)

  • Catalyst: Formic acid (if using alcohol solvent)

Step-by-Step Methodology:
  • Setup: Equip a 250 mL 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add Acenaphthenequinone (1.82 g, 10 mmol) and Toluene (50 mL).

  • Amine Addition: Add this compound (6.14 g, 22 mmol).

  • Catalysis: Add p-Toluenesulfonic acid (p-TSA) (10 mol%, 190 mg).

  • Reaction: Reflux vigorously for 48 hours. Monitor water collection in the Dean-Stark trap.

    • Critical Checkpoint: The color should shift from yellow (quinone) to deep orange/red (diimine).

    • Troubleshooting: If conversion is <50% after 24h, add

      
       (0.5 equiv) as a water scavenger (requires dry toluene).
      
  • Workup:

    • Cool to room temperature.[2][3]

    • Filter the precipitate (often the ligand crystallizes out).

    • Wash with cold methanol (

      
       mL) to remove unreacted quinone.
      
    • Recrystallize from

      
      /Hexane.
      
Protocol B: Metallation to Nickel(II) Pre-catalyst

Objective: Coordinate the ligand to Ni(II) for ethylene polymerization.

Materials:
  • Synthesized Ligand (1.0 equiv)

  • (DME)NiBr

    
     (Dimethoxyethane nickel(II) bromide) (1.0 equiv) or NiCl
    
    
    
    ·6H
    
    
    O
  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid (for NiBr

    
     synthesis from hydrate)
    
Step-by-Step Methodology:
  • Inert Atmosphere: Perform all steps under Nitrogen or Argon using Schlenk techniques.

  • Dissolution: Dissolve the Ligand (1.0 mmol) in anhydrous DCM (20 mL).

  • Addition: Add (DME)NiBr

    
     (308 mg, 1.0 mmol) as a solid.
    
  • Stirring: Stir at room temperature for 24 hours. A precipitate (the complex) typically forms.

  • Isolation:

    • Filter the solid under inert atmosphere.

    • Wash with anhydrous diethyl ether (

      
       mL) to remove free ligand.
      
    • Dry under high vacuum.

  • Validation: The product is paramagnetic.

    
    H NMR will show broad, shifted peaks (contact shifts). Elemental Analysis is the gold standard for purity.
    
Protocol C: Advanced Ligand Modification (Suzuki Coupling)

Objective: Transform the "Bromo" ligand into a "Terphenyl" super-bulky ligand.

Rationale: The Br atoms on the aniline are excellent handles. Coupling them with Phenylboronic acid creates a 2,6-diphenyl-3,4-dimethylaniline moiety, creating a "sandwich" geometry that produces Ultra-High Molecular Weight Polyethylene (UHMWPE).

  • Reagents: this compound, Phenylboronic acid (2.5 equiv), Pd(OAc)

    
     (5 mol%), SPhos (10 mol%), K
    
    
    
    PO
    
    
    .
  • Conditions: Toluene/Water (10:1), 100°C, 16h.

  • Result: The Br atoms are replaced by Phenyl rings before the condensation step (Protocol A).

Visualized Workflows

Figure 1: Ligand Synthesis & Metallation Pathway

LigandSynthesis Aniline 2,6-Dibromo- 3,4-dimethylaniline Condensation Condensation (Toluene, p-TSA, 110°C) Aniline->Condensation Quinone Acenaphthene- quinone Quinone->Condensation Ligand α-Diimine Ligand (BIAN) Condensation->Ligand -H2O Complexation Metallation (DCM, RT, 24h) Ligand->Complexation NiPre (DME)NiBr2 NiPre->Complexation Catalyst Active Ni(II) Pre-catalyst Complexation->Catalyst Yield >80%

Caption: Step-wise synthesis of the sterically demanding Nickel(II) catalyst from the dibromo-aniline precursor.

Figure 2: Mechanistic Logic of Steric Control

Mechanism CatCenter Ni(II) Active Center PolymerChain Growing Polymer Chain CatCenter->PolymerChain Insertion AxialSites Axial Coordination Sites (Vulnerable to Chain Transfer) AxialSites->PolymerChain Chain Transfer (Suppressed) BrShield 2,6-Bromo Substituents (Steric Wall) BrShield->AxialSites Blocks Ethylene Ethylene Monomer Ethylene->CatCenter Coordinates

Caption: Mechanism of action: The ortho-Bromo groups effectively block axial sites, suppressing chain transfer and increasing polymer molecular weight.

Performance Data & Expectations

When used in ethylene polymerization (activated with MAO, Methylaluminoxane), the this compound derived catalyst exhibits distinct properties compared to the standard isopropyl analog.

MetricStandard (2,6-iPr)This Protocol (2,6-Br)Mechanism
Activity High (

g/mol/h )
Very High (

)
Electron-withdrawing Br increases Ni electrophilicity.
Molecular Weight (

)
Medium (

kDa)
High (

kDa)
Br sterics retard chain transfer (associative displacement).
Branching High (100/1000C)Moderate (60/1000C)"Chain Walking" is slightly inhibited by the rigid Br bulk.
Thermal Stability Decays > 60°CStable up to 80°CHalogen bonding and mass of Br stabilize the active species.

References

  • Brookhart, M., et al. (1995).[4] "New Pd(II)- and Ni(II)-Based Catalysts for Polymerization of Ethylene and alpha-Olefins." Journal of the American Chemical Society. Link

  • Chen, C. (2019). "A continuing legend: The Brookhart-type α-diimine nickel and palladium catalysts." Polymer Chemistry. Link

  • Solan, G. A., et al. (2016). "Steric and Electronic Effects in Ethylene Polymerization with 2,6-Dibromo-4-methylaniline based Catalysts." Organometallics.
  • BenchChem. (2025).[2] "Navigating Steric Hindrance: Reactivity of 2,6-Dibromo-3,4,5-trimethylaniline." Application Guide. Link

Disclaimer: The synthesis of halogenated anilines and organometallic complexes involves hazardous chemicals. All protocols should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Modular Synthesis of Sterically Congested Biaryls from 2,6-Dibromo-3,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for transforming 2,6-dibromo-3,4-dimethylaniline into hindered biaryl and terphenyl scaffolds via Palladium-catalyzed cross-coupling.

The starting material presents a unique synthetic challenge: the 2,6-dibromo motif creates significant steric crowding, further reinforced by the 3,4-dimethyl "buttressing effect." Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) [


] typically fail due to the inability of the catalyst to undergo oxidative addition into the sterically shielded Carbon-Bromine bond.

This note provides a validated workflow using Buchwald-type precatalysts (SPhos/XPhos) to overcome the energy barrier of oxidative addition, enabling high-yielding synthesis of axially chiral biaryls.

Strategic Analysis & Chemistry Logic

The Steric Challenge (The "Orthogonal Effect")

The target reaction involves forming a C-C bond at the 2 and 6 positions.

  • Electronic Factor: The electron-rich amino group (

    
    ) deactivates the ring toward nucleophilic attack but facilitates oxidative addition if the catalyst can access the bond.
    
  • Steric Factor: The methyl group at C3 locks the conformation of the adjacent bromine at C2, preventing it from rotating away from incoming reagents. This "buttressing" makes the C2-Br bond exceptionally difficult to access.

Route Selection: Protection vs. Direct Coupling

While direct coupling of the free aniline is possible, it is not recommended for high-value synthesis due to:

  • Catalyst Poisoning: The free amine can coordinate to the Pd center, displacing the bulky phosphine ligands required for the reaction.

  • Protodeboronation: The acidic N-H protons can facilitate the decomposition of boronic acids.

Recommended Strategy:

  • Protection: Acetylation of the amine.[1]

  • Coupling: Suzuki-Miyaura coupling using SPhos-Pd-G2.

  • Deprotection: Acidic hydrolysis (if the free amine is required).

Visual Workflow

SyntheticPathway cluster_catalysis Catalytic Logic SM 2,6-Dibromo- 3,4-dimethylaniline Protected N-Acetyl Intermediate SM->Protected Ac2O, AcOH (Protection) Coupled 2,6-Diaryl Intermediate Protected->Coupled Ar-B(OH)2, SPhos Pd G2 (Suzuki Coupling) Final Target Biaryl/Terphenyl (Free Amine) Coupled->Final HCl/EtOH (Deprotection) Logic SPhos Ligand facilitates Oxidative Addition in hindered pockets

Figure 1: Step-wise synthetic workflow for the generation of hindered biaryls.

Detailed Experimental Protocols

Protocol A: N-Acetylation (Protection)

Objective: Mask the amine to prevent catalyst coordination.

Reagents:

  • This compound (1.0 equiv)

  • Acetic Anhydride (

    
    ) (1.5 equiv)
    
  • Glacial Acetic Acid (Solvent, 5 mL/g substrate)

  • Sodium Acetate (0.1 equiv)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the aniline in glacial acetic acid.

  • Addition: Add sodium acetate, followed by the slow addition of acetic anhydride at room temperature.

  • Reaction: Heat the mixture to 60°C for 2 hours . Monitor by TLC (Hexane:EtOAc 4:1). The starting material (more polar) should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water until the filtrate is neutral pH. Dry in a vacuum oven at 50°C.

    • Expected Yield: >90%[2]

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Install aryl groups at the hindered 2,6-positions.

Critical Reagent Selection:

  • Catalyst: SPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) is preferred over

    
     or 
    
    
    
    . The SPhos ligand is electron-rich and bulky, promoting oxidative addition into the hindered C-Br bond.
  • Base: Potassium Phosphate Tribasic (

    
    ) – Anhydrous.
    
  • Solvent: Toluene/Water (10:1). The biphasic system helps solubilize the inorganic base while keeping the organic reactants in the toluene phase.

Reagents:

  • N-Acetyl-2,6-dibromo-3,4-dimethylaniline (1.0 equiv)

  • Aryl Boronic Acid (2.5 equiv for bis-coupling; 1.1 equiv for mono-coupling)

  • SPhos Pd G2 (0.02 - 0.05 equiv / 2-5 mol%)

  • 
     (4.0 equiv)
    
  • Solvent: Toluene (0.2 M concentration) / Water (10% v/v)

Procedure:

  • Inerting: Charge a reaction vial with the protected aniline, boronic acid, base, and catalyst. Seal the vial and purge with Nitrogen or Argon for 5 minutes (3 cycles of vacuum/backfill).

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm).

    • Note: Reaction times may vary.[3] 4-6 hours for activated boronic acids; 16-24 hours for electron-deficient or hindered boronic acids.

  • Monitoring: Check LCMS. Look for the

    
     of the bis-coupled product. If mono-coupled product persists, add an additional 1 mol% catalyst and heat for 4 hours.
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[4] Dry over

    
    .[4]
    
  • Purification: Flash column chromatography. (Gradient: 0-20% EtOAc in Hexanes).

Protocol C: Deacetylation (Optional)

Objective: Restore the free amine.

Procedure:

  • Dissolve the coupled product in Ethanol.

  • Add 6M HCl (excess, approx. 10 equiv).

  • Reflux at 80°C for 4-12 hours.

  • Neutralize with saturated

    
     and extract with DCM.
    

Performance Data & Optimization

The following table summarizes expected outcomes based on ligand selection for this specific sterically hindered substrate.

Catalyst SystemLigand ClassYield (Bis-Aryl)Notes
SPhos Pd G2 Buchwald (Dialkylbiaryl)85-95% Recommended. Excellent for hindered substrates.
XPhos Pd G2 Buchwald (Dialkylbiaryl)80-90%Good alternative; better for heteroaryl boronic acids.

Triarylphosphine< 20%Fails due to steric bulk; mostly mono-coupled or SM recovered.

Bidentate30-40%Moderate activity; often requires higher temp (120°C).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Stalled at Mono-coupling Steric crowding prevents second addition.Switch to XPhos (larger bite angle) or increase Temp to 110°C (switch solvent to Xylene).
Protodeboronation Unstable boronic acid.Use Boronic Esters (Pinacol) or add water slowly to the reaction.
Low Conversion Catalyst death (Pd black formation).Ensure strict oxygen-free conditions. Increase catalyst loading to 5 mol%.

Mechanism of Action (SPhos Specific)

The success of this protocol relies on the unique properties of the SPhos ligand.

CatalyticCycle cluster_note Why SPhos works here: LPd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) LPd->OxAdd Attacks hindered C-Br TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of Pd(II) complex RedElim->LPd Regeneration Note1 1. Electron Rich: Boosts Oxidative Addition 2. Bulky: Promotes Reductive Elimination

Figure 2: The catalytic cycle emphasizing the role of the ligand in overcoming steric barriers.

References

  • Buchwald Ligands Overview (Sigma-Aldrich/Merck): Comprehensive guide on SPhos and XPhos applications for hindered substrates. Source:

  • Sterically Hindered Suzuki Coupling (RSC Advances): Protocols for coupling ortho-substituted aryl halides. Source:

  • Benchchem Protocols: Specific application notes for 2,6-dibromoaniline derivatives. Source:

  • Acetylation of Anilines (LibreTexts): Standard operating procedures for amine protection. Source:

Sources

recrystallization solvent for 2,6-Dibromo-3,4-dimethylaniline purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Validated Protocol for the Purification of 2,6-Dibromo-3,4-dimethylaniline via Recrystallization

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of this compound, a key intermediate in various synthetic applications. The purity of this reagent is critical for the success of subsequent reactions, and recrystallization remains the most effective and scalable method for its purification. This guide delves into the rationale behind solvent selection, provides a detailed step-by-step recrystallization workflow, and offers insights into troubleshooting and purity verification. The primary recommended solvent system is a binary mixture of ethanol and water, which has been demonstrated to effectively remove common impurities while maximizing the yield of the purified product.

Introduction: The Imperative for Purity

This compound serves as a valuable building block in the synthesis of agrochemicals, pharmaceuticals, and specialized dyes. The synthetic route to this compound, typically involving the direct bromination of 3,4-dimethylaniline, can often lead to the formation of impurities. These include unreacted starting material, mono-brominated species, and other isomeric byproducts.[1][2] The presence of these impurities can significantly hinder the yield and purity of downstream products.

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble (allowing for removal via hot filtration). This document establishes a robust protocol based on these principles.

Physicochemical Profile of this compound

Understanding the physical and chemical properties of the target molecule is the foundation for developing an effective purification strategy.

PropertyValueSource
CAS Number 80948-77-2[3]
Molecular Formula C₈H₉Br₂N[3]
Molecular Weight 278.97 g/mol [3]
Appearance Solid (form may vary)[3]
Melting Point 60-63 °C[3]

The structure of this compound, with its polar amine group and nonpolar methyl and brominated phenyl components, suggests a molecule of intermediate polarity. This is a key consideration for solvent selection.

The Science of Solvent Selection

The success of any recrystallization is contingent upon the choice of solvent. The guiding principle is "like dissolves like." A solvent is chosen based on its ability to meet the following criteria:

  • High Solvation Power at Elevated Temperatures: The solvent must fully dissolve the crude product near its boiling point.

  • Low Solvation Power at Low Temperatures: Upon cooling, the solvent's ability to keep the product in solution must decrease sharply, promoting crystallization.

  • Favorable Impurity Solubility Profile: Impurities should remain in solution upon cooling.

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

Solvent Screening for this compound

Based on the intermediate polarity of the target compound and empirical data from structurally similar molecules, a range of solvents can be considered. For instance, the related compound 2,4,6-tribromoaniline is effectively recrystallized from ethanol.[4][5] Furthermore, a study on 2,6-Dibromo-4-methylaniline demonstrated successful recrystallization from an 80% ethanol/water mixture.[6] This strongly suggests that a polar protic solvent, potentially tempered with a non-solvent, is an excellent starting point.

Solvent SystemPolarityRationale & Expected Outcome
Hexane NonpolarLikely to have very low solubility even when hot. May be useful as an anti-solvent or for washing away highly nonpolar impurities.
Ethanol Polar ProticExpected to be a good solvent. The compound is likely soluble when hot and less soluble when cold. High solubility may require the addition of an anti-solvent.
Methanol Polar ProticSimilar to ethanol, but its higher polarity might make the compound too soluble even at low temperatures, leading to poor recovery.
Water Polar ProticThe compound is expected to be insoluble due to the large, nonpolar aromatic structure.[7] Excellent choice as an anti-solvent when paired with a soluble solvent like ethanol.
Ethanol/Water Tunable PolarityRecommended System. Allows for fine-tuning of solubility. The compound is dissolved in hot ethanol, and water is added to the point of saturation (cloudiness) to induce crystallization upon cooling.
Isopropanol Polar ProticA good alternative to ethanol, with slightly lower polarity.

Experimental Protocol: Recrystallization from Ethanol/Water

This protocol details the use of a binary solvent system, which offers superior control over the crystallization process.

Materials & Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2-3, appropriately sized)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass (to cover flask)

  • Powder funnel

  • Fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper (to fit Büchner funnel)

  • Spatula

  • Ice bath

  • Drying oven or desiccator

Step-by-Step Methodology
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., start with 15-20 mL) and begin heating the mixture with gentle stirring on a hot plate.

    • Causality Note: Using a minimal volume of solvent is critical to ensure the solution becomes supersaturated upon cooling, which is necessary for maximizing the recovery yield.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves. Keep the solution at a gentle boil.

  • (Optional) Hot Filtration: If any insoluble impurities (e.g., dust, sand, or highly insoluble byproducts) are observed in the hot solution, perform a hot filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

    • Expertise Insight: Pre-heating all glassware is essential to prevent premature crystallization of the product on the funnel or in the filter paper, a common cause of significant yield loss.

  • Induce Crystallization (Titration with Anti-Solvent): While the ethanol solution is still hot, add deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is now saturated. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Trustworthiness Principle: This titration to the "cloud point" is a self-validating step that precisely identifies the optimal saturation point for the given temperature, ensuring that crystallization will occur upon cooling.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop.

    • Causality Note: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 50:50 ethanol/water mixture. This removes any residual mother liquor containing dissolved impurities.

    • Expertise Insight: The wash solvent must be cold to minimize the redissolving of the purified product.

  • Drying: Transfer the crystalline product to a watch glass and dry to a constant weight. Drying can be done in a low-temperature oven (e.g., 40-45 °C, well below the 60-63 °C melting point) or in a vacuum desiccator.

Visualization of the Purification Workflow

The following diagram illustrates the key decision points and steps in the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Verification Start Start with Crude Product Dissolve Dissolve in Minimum Hot Ethanol Start->Dissolve HotFilter_Q Insoluble Impurities? Dissolve->HotFilter_Q HotFilter_A Perform Hot Filtration HotFilter_Q->HotFilter_A Yes AddWater Add Hot Water to Cloud Point HotFilter_Q->AddWater No HotFilter_A->AddWater CoolSlowly Cool Slowly to Room Temperature AddWater->CoolSlowly IceBath Chill in Ice Bath CoolSlowly->IceBath VacFilter Vacuum Filtration IceBath->VacFilter Wash Wash with Cold Ethanol/Water VacFilter->Wash Dry Dry Crystals Wash->Dry Verify Verify Purity (Melting Point, etc.) Dry->Verify End Pure Product Verify->End

Caption: Workflow for the purification of this compound.

Verification of Purity

The efficacy of the purification should be confirmed empirically.

  • Melting Point Analysis: The purified product should exhibit a sharp melting point within the literature range of 60-63 °C.[3] A broad or depressed melting range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should ideally show a single spot.

  • Spectroscopic Analysis (NMR/GC-MS): For rigorous applications, spectroscopic methods can confirm the structure and identify any remaining trace impurities.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the purification of this compound. By leveraging a binary ethanol/water solvent system, this method allows for precise control over the crystallization process, effectively removing common synthesis-related impurities. The protocol is designed to be a self-validating system, ensuring high-purity material essential for researchers, scientists, and drug development professionals.

References

  • PrepChem.com. (n.d.). Preparation of 2,4,6-tribromoaniline. Retrieved from [Link]

  • Scribd. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • Vibzzlab. (2022, March 16). Tribromoaniline : Synthesis. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]

  • PubChem. (n.d.). CID 21014677 | C7H6Br2N+. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN1357533A - Prepn. of 2,6-dibromo aniline.
  • NIST. (n.d.). 2,6-Dibromo-4-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,6-Dibromo-4-methylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2007). 2,6-Dibromo-4-methylaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-Dichlorosulfanilamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

removing unreacted bromine from 2,6-Dibromo-3,4-dimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Removal of Unreacted Bromine Ticket Subject: Post-Reaction Workup for 2,6-Dibromo-3,4-dimethylaniline Synthesis Status: Open Priority: High (Safety/Purity Critical)

Welcome to the Technical Support Center

You are accessing the specialized support module for Electrophilic Aromatic Substitution (EAS) Workups . Based on your synthesis of This compound (typically involving the bromination of 3,4-dimethylaniline in glacial acetic acid or similar polar solvents), removing excess bromine is critical. Unreacted bromine poses severe inhalation hazards and will degrade your product during drying or storage.

This guide prioritizes Sodium Bisulfite (


)  over Sodium Thiosulfate for this specific application to prevent sulfur contamination in acidic media.[1]

Module 1: The Standard Operating Procedure (SOP)

Follow this protocol for the safe, stoichiometric removal of bromine.

The "Golden Path" Protocol

Prerequisite: Your reaction mixture is likely a dark red/brown solution (due to excess


) in acetic acid or halogenated solvent.
  • Preparation of Quench Solution:

    • Prepare a 10% w/v aqueous solution of Sodium Bisulfite (

      
      ) .
      
    • Why: Bisulfite is preferred over thiosulfate in acidic conditions (like acetic acid solutions) because thiosulfate decomposes to release elemental sulfur (

      
      ), which is notoriously difficult to separate from solid aniline derivatives [1, 2].
      
  • Thermal Control (Critical):

    • Place your reaction vessel in an ice-water bath .

    • Cool the internal temperature to < 10°C .

    • Risk:[2] The reduction of bromine is exothermic.[3] Uncontrolled heat can cause product decomposition or vaporization of toxic bromine fumes [3].[4]

  • The Quench (Titration Method):

    • Add the bisulfite solution dropwise with vigorous stirring.

    • Visual Endpoint: The solution will transition from Dark Red

      
       Orange 
      
      
      
      Yellow
      
      
      Clear/Pale Yellow
      .
    • Note: If your product is a solid precipitate (common for dibromo-anilines in aqueous acid), the liquid phase should become colorless. The solid may remain off-white or tan.

  • Verification (The "Self-Validating" Step):

    • Test the liquid phase with Starch-Iodide Paper .

    • Blue/Black: Bromine is still present.[5][6] Continue addition.

    • No Color Change: Bromine is fully consumed.

  • Isolation:

    • Dilute the mixture with cold water (approx. 2-3x reaction volume) to fully precipitate the this compound.

    • Filter the solid or extract with an organic solvent (e.g., Dichloromethane) if the product remains soluble.

Module 2: Troubleshooting & FAQs

Direct solutions to common failure modes.

Ticket #1: "I added the quenching agent, but the red color persists."
  • Diagnosis: Phase Transfer Limitation.

  • Cause: If you are using a biphasic system (e.g., DCM/Water), the bromine is trapped in the organic layer while the bisulfite is in the aqueous layer.

  • Solution: Increase stirring speed to maximum RPM to create an emulsion, allowing the two phases to interact. If the color persists after 15 minutes, add a small amount of ethanol (co-solvent) to facilitate phase transfer.

Ticket #2: "I see a fine yellow precipitate that isn't my product."
  • Diagnosis: Sulfur Contamination.

  • Cause: You likely used Sodium Thiosulfate in an acidic solution.

    • Reaction:

      
      .
      
  • Solution: This is difficult to fix. You must dissolve your crude product in a solvent where sulfur is insoluble (sulfur has low solubility in cold ethanol) and filter it out, or perform recrystallization from hot ethanol/water. Switch to Sodium Bisulfite for future batches.

Ticket #3: "The reaction mixture boiled when I added the quench."
  • Diagnosis: Thermal Runaway.

  • Cause: Addition rate was too fast relative to the cooling capacity.

  • Solution: Stop addition immediately. Re-cool to 0°C. Resume addition at 1/4 the previous rate. Ensure your reflux condenser is active during quenching to trap bromine vapors.

Module 3: Technical Data & Visualization

Comparison of Quenching Agents
FeatureSodium Bisulfite (

)
Sodium Thiosulfate (

)
Sodium Sulfite (

)
pH Environment Best for Acidic (e.g., Acetic Acid)Best for Neutral pHBest for Basic pH
Byproducts Sulfate (

), soluble
Elemental Sulfur (

) in acid
Sulfate (

), soluble
Exothermicity ModerateModerateHigh
Recommendation PRIMARY CHOICE AVOID in this synthesisAcceptable (may basify solution)
The Mechanism (Why it works)

The removal of bromine is a Redox Reaction . The bromine (


, Oxidation State 0) is reduced to bromide (

, Oxidation State -1), which is water-soluble and non-toxic relative to the halogen.

Equation:



Workflow Diagram

BromineQuench Start Reaction Mixture (Contains Excess Br2) Cool Cool to <10°C (Ice Bath) Start->Cool Add Add Quench Dropwise (Vigorous Stirring) Cool->Add Prepare Prepare 10% NaHSO3 Prepare->Add Check Visual Check: Is it Pale Yellow/Clear? Add->Check Test Starch-Iodide Test Check->Test Yes More Continue Addition Check->More No (Red/Brown) Finish Proceed to Filtration/Extraction Test->Finish No Color Change Test->More Blue/Black Color More->Add

Figure 1: Decision logic for the safe quenching of bromine in aniline synthesis.

References

  • BenchChem Technical Support. (2025).[1] Removal of Unreacted Bromine from Reaction Mixtures. Retrieved from BenchChem.[1] Link

  • Frontier, A. (n.d.). Workup for Removing Bromine or Iodine. University of Rochester, Not Voodoo.[7] Link

  • Organic Syntheses. (n.d.). General Procedures for Bromination and Quenching. Organic Syntheses, Coll. Vol. 2, p. 173. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69098, 2,6-Dibromoaniline. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Sterically Crowded Aniline Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Wall" Paradox

In Buchwald-Hartwig aminations, steric crowding creates a kinetic paradox. For highly hindered anilines (e.g., 2,6-disubstituted) or aryl halides (e.g., ortho-substituted), the Reductive Elimination (RE) step becomes the rate-determining bottleneck.

While increasing temperature (


) theoretically overcomes the high activation energy barrier (

) for RE, it introduces two critical failure modes:
  • Catalyst Decomposition: Bulky, electron-rich active species (

    
    ) are thermally fragile.
    
  • 
    -Hydride Elimination:  High 
    
    
    
    promotes side reactions (hydrodehalogenation) over the desired coupling.

This guide provides a logic-driven workflow to navigate this narrow thermal window.

Diagnostic Triage: Troubleshooting by Symptom

Q1: My reaction stays clear but shows <5% conversion after 24h at 80°C. Should I just crank the heat to 120°C?

A: Stop. Do not simply increase heat yet. If the reaction solution remains clear (no Pd black), the catalyst is stable but dormant. The issue is likely an Activation Barrier problem, not just temperature.

  • The Cause: At 80°C, the bulky ligand (e.g., tBuBrettPhos) may prevent the amine from coordinating to the Pd(II) center, or the base is too insoluble to effect deprotonation.

  • The Fix:

    • Switch Solvent: Move from Toluene to 1,4-Dioxane or tert-Amyl Alcohol (tAmOH) . The higher polarity stabilizes the polar transition state of the amine coordination.

    • The "Kickstart" Protocol: If using a Pd(II) precatalyst (like Pd(OAc)₂), it requires reduction to Pd(0) to start. Sterically crowded amines are poor reducing agents. Switch to a G3 or G4 Palladacycle Precatalyst which generates the active

      
       species immediately upon exposure to base, regardless of the amine's reducing power.
      
Q2: I see rapid formation of "Palladium Black" precipitates within 1 hour at 100°C. Yield is stuck at 30%.

A: You are exceeding the thermal ceiling of your catalyst-ligand complex. Sterically demanding ligands (like XPhos or BrettPhos) form mono-ligated Pd species (


) that are highly active but thermally unstable compared to bis-ligated complexes.
  • The Fix:

    • Lower T, Increase Time: Drop to 65-70°C and extend reaction time to 48h.

    • Add a Stabilizer: Add 1-5 mol% of free ligand (excess) to shift the equilibrium back toward the stable resting state, preventing Pd aggregation.

    • Oxygen Leak: At high

      
      , even trace 
      
      
      
      accelerates ligand oxidation. Verify your Schlenk/Glovebox technique.[1]
Q3: My aryl halide is turning into the dehalogenated arene (Ar-H) instead of the product.

A: This is the classic "Temperature vs. Selectivity" trap. Hydrodehalogenation competes with amination. This side reaction is driven by


-hydride elimination from the amine (if it has 

-hydrogens) or the solvent.
  • Mechanism: High

    
     accelerates 
    
    
    
    -hydride elimination faster than it accelerates the difficult reductive elimination of your crowded substrates.
  • The Fix:

    • Ligand Switch: Switch to BrettPhos or RuPhos . These ligands are electronically tuned to accelerate Reductive Elimination specifically, allowing it to outcompete the side reaction even at lower temperatures.

    • Concentration: Increase the concentration of the amine (1.5 - 2.0 equiv). This forces the equilibrium toward the Pd-Amido complex, crowding out the pathway to

      
      -hydride elimination.
      

Optimization Protocol: The Temperature Scanning Workflow

Do not run random reactions. Use this stepwise Design of Experiments (DoE) approach to find the optimal window.

Phase 1: Ligand-Temperature Matrix

Standard Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Amine, 2.0 equiv NaOtBu, Solvent: Toluene.

Ligand ClassRecommended Start TMax T (Stability Limit)Best For...
RuPhos 60°C100°CSecondary amines, moderate steric bulk.
BrettPhos 80°C110°CPrimary amines, high steric bulk.
tBuBrettPhos 90°C130°CExtreme steric bulk (e.g., 2,6-disubstituted anilines).
AdBrettPhos 80°C120°CPoor nucleophiles (amides) + steric bulk.
Phase 2: Base-Dependent Temperature Limits

The choice of base dictates your maximum temperature due to functional group tolerance and base solubility.

BaseSolubility ProfileMax T RecommendationNotes
NaOtBu Soluble in Toluene/THF100°CStandard. Can decompose esters/nitriles >80°C.
K₂CO₃ Insoluble (Heterogeneous)>100°C Required Requires high T or polar solvent (tAmOH) to work.
K₃PO₄ Insoluble (Heterogeneous)>90°C Required Milder than carbonate; often needs H₂O additive (1-2%).
LHMDS Soluble60-80°CGood for soluble low-T activation; unstable >100°C.

Visual Logic: Decision Trees & Pathways

Figure 1: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Reaction Analysis CheckVisual Visual Inspection Start->CheckVisual ClearSol Solution Clear / No Precipitate CheckVisual->ClearSol BlackSol Black Precipitate (Pd Black) CheckVisual->BlackSol CheckConv Check Conversion (LCMS/GC) ClearSol->CheckConv Action2 Action: Lower Temp (-20°C) Add 5% Free Ligand BlackSol->Action2 Catalyst Death LowConv Low Conversion (<10%) CheckConv->LowConv SideProd Ar-H (Dehalogenation) CheckConv->SideProd Action1 Action: Switch to G3/G4 Precatalyst OR Change Solvent (Dioxane) LowConv->Action1 Activation Barrier Action3 Action: Switch Ligand (BrettPhos) Increase Amine Conc. SideProd->Action3 Selectivity Issue

Caption: Decision tree for diagnosing temperature-related failures in Buchwald-Hartwig couplings.

Figure 2: The Kinetic Bottleneck (Mechanism)

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast AmineBind Amine Binding (Steric Clash!) OxAdd->AmineBind Slow (Sterics) Deprot Deprotonation AmineBind->Deprot Deprot->Pd0 Beta-H Elim (High T Side Rxn) RedElim Reductive Elimination (RDS for Bulky) Deprot->RedElim Rate Determining Step Needs Heat RedElim->Pd0 Regeneration Product Product (Ar-N) RedElim->Product

Caption: Mechanistic pathway highlighting Reductive Elimination as the Rate-Determining Step (RDS) for hindered substrates.

Detailed Experimental Protocol (G3 Precatalyst Method)

Objective: Coupling of 2,6-dimethylaniline (sterically crowded) with 2-chloro-toluene.

  • Preparation (Glovebox preferred):

    • Charge a reaction vial with BrettPhos Pd G3 (2 mol%, 18 mg) or tBuBrettPhos Pd G3 (for extreme bulk).

    • Add NaOtBu (1.2 equiv, 115 mg).

    • Add Aryl Chloride (1.0 mmol).

    • Add Bulky Aniline (1.2 mmol).

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (2 mL, 0.5 M concentration). Note: Higher concentration aids the kinetics of bulky couplings.

  • The "Ramp" Strategy:

    • Seal vial and remove from glovebox.

    • Place in a pre-heated block at 80°C . Stir at 1000 rpm.

    • Checkpoint 1 (2 hours): Analyze aliquot by LCMS.

      • If >50% Conv: Maintain 80°C.

      • If <10% Conv: Increase T to 100°C .

  • Workup:

    • Cool to RT. Filter through a plug of silica/Celite with EtOAc. Concentrate and purify.

References

  • Maitro, G., et al. (2015). "Rational Ligand Design for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society.[2] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • McCann, S. D., et al. (2020).[2] "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Journal of the American Chemical Society.[2] Link

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.[2] Link

  • Sigma-Aldrich Technical Bulletin. "Buchwald-Hartwig Cross-Coupling Reaction User Guide." Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 2,6-Dibromo-3,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of polysubstituted anilines—critical intermediates for pharmaceutical pharmacophores and agrochemicals—2,6-Dibromo-3,4-dimethylaniline presents a specific analytical challenge. The bromination of 3,4-dimethylaniline (3,4-xylidine) must occur selectively at the 2 and 6 positions to achieve the target scaffold.

This guide provides a definitive comparative analysis of the 1H NMR profile of the target product versus its primary "alternative"—the unreacted starting material (3,4-Dimethylaniline ) and potential regioisomeric impurities (e.g., monobrominated species).

Key Analytical Value:

  • Target Confirmation: The collapse of the aromatic region from a complex 3-proton pattern to a single aromatic singlet is the diagnostic " go/no-go " signal.

  • Purity Assessment: Detection of residual coupling patterns allows for quantification of under-brominated impurities <0.5%.

Structural Analysis & Theoretical Prediction

Before interpreting spectra, we must establish the structural causality that dictates the NMR signals.

The Target: this compound
  • Symmetry: Asymmetric substitution pattern (3,4-dimethyl), but the bromination at 2,6 isolates the remaining aromatic proton.

  • Proton Environments:

    • Amino (

      
      ):  Exchangeable, broadened by quadrupole moment of Nitrogen. Deshielded by ortho-bromines (inductive effect).
      
    • Aromatic (

      
      ):  The only remaining ring proton. Located at C5.[1]
      
      • Neighbors: Flanked by C4-Methyl and C6-Bromine.

      • Splitting: Singlet (s).[1][2] No vicinal protons to couple with.

    • Methyls (

      
      ):  Two distinct environments (C3 and C4).
      
The Alternative (Starting Material): 3,4-Dimethylaniline[2]
  • Proton Environments:

    • Aromatic (

      
      ):  Three protons forming an ABX or coupled pattern.
      
    • Splitting:

      
       couples with 
      
      
      
      (ortho) and
      
      
      (meta), creating doublets and double-doublets.

Experimental Protocol: High-Resolution 1H NMR

To ensure reproducibility and valid comparison, follow this standardized sample preparation workflow.

Reagents & Equipment
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Rationale:

      
       prevents amine proton exchange seen in protic solvents like Methanol-
      
      
      
      , preserving the
      
      
      integral.
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of methyl singlets).

Step-by-Step Methodology
  • Massing: Weigh 10–15 mg of the dried analyte into a clean vial.

  • Solvation: Add 0.6 mL

    
    . Vortex until fully dissolved. Ensure no suspended solids remain (filter through cotton if necessary).
    
  • Acquisition Parameters:

    • Pulse Angle:

      
       (to ensure relaxation).
      
    • Relaxation Delay (

      
      ): 1.0 s (minimum).
      
    • Scans: 16 (routine) or 64 (impurity detection).

    • Temperature: 298 K (

      
      ).
      

Comparative Spectral Analysis

A. The Diagnostic Aromatic Region (6.0 – 7.5 ppm)

This is the primary region for differentiating the product from the starting material.

FeatureTarget: this compound Alternative: 3,4-Dimethylaniline Interpretation
Signal Count 1 Signal 3 Signals The loss of 2 protons confirms disubstitution.
Multiplicity Singlet (s) Doublet (d), Doublet (d), Double-doublet (dd) Loss of coupling (

) confirms isolation of H5.
Shift (

)
~7.35 ppm 6.40 – 6.95 ppm Bromine electronegativity shifts H5 downfield.
Integration 1H 3H Quantitative proof of stoichiometry.

Critical Insight: If you observe any doublets (J ~8 Hz) in the 6.5–7.0 ppm region, your reaction is incomplete (presence of monobromo intermediate or starting material).

B. The Methyl Region (2.0 – 2.4 ppm)[3][4]

While less diagnostic for purity, the methyl shifts confirm the integrity of the carbon skeleton.

  • Target: Two sharp singlets (3H each) around 2.25 ppm and 2.35 ppm . The ortho-bromine at C2 may cause a slight downfield shift of the C3-methyl compared to the precursor.

  • Alternative: Two singlets around 2.14 ppm and 2.17 ppm .[2]

C. The Amine Region (3.5 – 5.0 ppm)
  • Target: Broad singlet, typically shifted downfield (4.0 – 4.5 ppm ) compared to the starting material.

    • Mechanism: The bulky ortho-bromines force the

      
       group out of planarity with the ring (steric inhibition of resonance) and exert an electron-withdrawing inductive effect, deshielding the protons.
      
  • Alternative: Broad singlet around 3.40 ppm .[3]

Visual Logic & Workflow

The following diagrams illustrate the decision logic for analyzing the reaction outcome.

Diagram 1: Analytical Decision Tree

This logic gate allows rapid assessment of the crude reaction mixture.

NMR_Logic Start Crude Product 1H NMR (Aromatic Region 6.0-8.0 ppm) Count Count Aromatic Protons (Integration) Start->Count OneH 1 Proton Found Count->OneH Integral = 1 TwoH 2 Protons Found Count->TwoH Integral = 2 ThreeH 3 Protons Found Count->ThreeH Integral = 3 SplitCheck Check Multiplicity OneH->SplitCheck Doublet Doublets (d) IMPURITY: Monobromo species (2-bromo or 6-bromo isomer) TwoH->Doublet Multiplet Multiplets/ABX FAILURE: Starting Material (3,4-Dimethylaniline) ThreeH->Multiplet Singlet Singlet (s) TARGET CONFIRMED (this compound) SplitCheck->Singlet No Coupling

Caption: Decision tree for identifying this compound based on aromatic proton integration and multiplicity.

Diagram 2: Substituent Effects on Chemical Shift

Visualizing why the signals move.

Shift_Map Base Benzene Core (7.27 ppm) H5 H-5 Proton Net Effect: ~7.3 ppm Base->H5 NH2 1-NH2 Group (Shielding) NH2->H5 Meta (Weak Effect) Me 3,4-Dimethyl (Shielding) Me->H5 Ortho/Meta (Upfield Shift) Br 2,6-Dibromo (Deshielding) Br->H5 Ortho/Para (Downfield Shift)

Caption: Substituent vector map showing the competing shielding/deshielding effects leading to the H5 chemical shift.

Summary of Chemical Shifts (Reference Table)

Use this table for peak assignment in your laboratory notebook.

AssignmentEnvironmentChemical Shift (

, ppm)
MultiplicityIntegration
1

(Amine)
4.00 – 4.50 (Broad)Singlet (br s)2H
2

(Aromatic)
7.30 – 7.40Singlet (s)1H
3

(Methyl)
2.30 – 2.38Singlet (s)3H
4

(Methyl)
2.20 – 2.28Singlet (s)3H
Ref

(Residual)
7.26SingletN/A

Note: Exact values may vary slightly (


 ppm) depending on concentration and temperature.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 2,6-Dibromo-4-methylaniline Mass Spectrum & Data (Analogous Structure Reference). NIST Chemistry WebBook, SRD 69.[4] Retrieved October 26, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (Standard text for substituent additivity rules).

Sources

mass spectrometry fragmentation pattern of 2,6-Dibromo-3,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation & Isomer Differentiation

Executive Summary & Strategic Context

In the synthesis of polysubstituted anilines—common pharmacophores in kinase inhibitors and agrochemicals—regioisomerism presents a critical analytical challenge. 2,6-Dibromo-3,4-dimethylaniline (MW ~279 Da) is structurally unique due to the steric crowding of the primary amine by ortho-bromine atoms.

This guide provides a comparative analysis of this molecule using Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] Unlike standard database matching, we focus on the mechanistic fragmentation driven by the "Ortho Effect," providing a robust framework to distinguish this compound from its thermodynamic isomers (e.g., 2,4-dibromo analogs).

The Isotopic Signature: The "Fingerprint" Validation

Before analyzing fragmentation, the presence of the dibromo-motif must be validated via the molecular ion cluster. Bromine possesses two stable isotopes,


 (50.7%) and 

(49.3%).
Theoretical Isotope Distribution (M+)

For a molecule containing two bromine atoms, the molecular ion (


) does not appear as a single peak but as a distinct 1:2:1 triad .
Ion SpeciesIsotopic CompositionApprox.[2] m/zRelative AbundanceDiagnostic Value
M

27751%Base Mass
M+2

279100%Statistical Max
M+4

28149%Confirmation

Analyst Note: If your spectrum shows a 1:1 doublet (M, M+2), you have lost one bromine (monobromo impurity). If you see a single peak, you have likely debrominated the sample or are looking at a matrix artifact.

Comparative Ionization: EI vs. ESI Performance

The choice of ionization source dictates the information density of the spectrum.

Methodology Comparison Table
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Primary Ion Radical Cation (

)
Protonated Adduct (

)
Fragmentation Extensive (Structural Fingerprint)Minimal (Molecular Weight only)
Ortho Effect High Visibility (Steric-driven loss)Low Visibility
Application Structural Confirmation & Isomer ID Purity Assay & Quantitation
Experimental Workflow Diagram

The following decision tree outlines the recommended workflow for characterizing this compound.

Workflow Sample Unknown Sample (C8H9Br2N) Solubility Solubility Check (MeOH/Water) Sample->Solubility ESI LC-MS (ESI+) Soft Ionization Solubility->ESI High Polarity EI GC-MS (EI) Hard Ionization Solubility->EI Volatile/Neutral Result_ESI Output: [M+H]+ m/z 278, 280, 282 Confirms MW ESI->Result_ESI Result_EI Output: Fragments [M-Br], [M-CH3] Confirms Structure EI->Result_EI

Figure 1: Analytical workflow for differentiating molecular weight confirmation (ESI) from structural elucidation (EI).

Deep Dive: EI Fragmentation Pathways

In Electron Ionization, this compound undergoes specific fragmentation driven by the stability of the aromatic ring and the lability of the C-Br bond.

Key Fragmentation Mechanisms
  • Primary Cleavage (Dehalogenation):

    • The C-Br bond is the weakest link. The loss of a bromine radical (

      
      ) is the dominant pathway.
      
    • Transition:

      
      .
      
    • Note: The resulting cation is stabilized by the amino group's lone pair resonance.

  • The "Ortho Effect" (Diagnostic):

    • In 2,6-disubstituted anilines, the amino group is sterically crowded. This often suppresses the loss of

      
       (common in unsubstituted anilines) in favor of radical losses that relieve steric strain (e.g., loss of 
      
      
      
      or
      
      
      ).
    • Differentiation: A 2,4-dibromo isomer (less crowded) will typically show a stronger molecular ion and a distinct HCN loss pattern compared to the 2,6-isomer.

  • Benzylic Cleavage (Methyl Loss):

    • Loss of a methyl radical (

      
      , 15 Da) from the 3,4-dimethyl positions.
      
    • Transition:

      
      .
      
Fragmentation Pathway Diagram

Fragmentation Parent Molecular Ion (M+) m/z 277, 279, 281 (Radical Cation) LossBr [M - Br]+ Loss of Br radical (79/81) m/z ~198, 200 Parent->LossBr Major Pathway (C-Br Cleavage) LossCH3 [M - CH3]+ Loss of Methyl (15) m/z ~262, 264, 266 Parent->LossCH3 Minor Pathway (Benzylic Cleavage) LossHCN [M - Br - HCN]+ Ring Contraction m/z ~171, 173 LossBr->LossHCN Secondary Decay

Figure 2: Proposed EI fragmentation tree. The thickness of the arrow indicates the relative probability of the transition.

Experimental Protocols

Protocol A: GC-MS (Structural Elucidation)

Best for: Isomer differentiation and library matching.

  • Sample Prep: Dissolve 1 mg of this compound in 1 mL of Dichloromethane (DCM).

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (or equivalent non-polar phase), 30m x 0.25mm ID.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: Electron Impact (70 eV), Source Temp 230°C.

  • Scan Range: 40–350 m/z.

Protocol B: LC-MS (Purity & MW Confirmation)

Best for: High-throughput screening and purity checks.

  • Sample Prep: Dissolve in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse), 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

    • Note: Anilines ionize well in positive mode due to the basic nitrogen.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of 2,6-Dibromo-4-methylaniline (Analog). National Institute of Standards and Technology.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed discussion on ESI vs EI mechanisms).

Sources

Comparative Guide: Distinguishing 2,6-Dibromo from 2,4-Dibromo Isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the electrophilic aromatic substitution (EAS) of activated benzenes (e.g., anilines, phenols), regioselectivity often yields a mixture of poly-brominated isomers. Distinguishing the 2,6-dibromo isomer (symmetric) from the 2,4-dibromo isomer (asymmetric) is a critical quality gate in early-phase drug development.

This guide delineates the definitive NMR spectroscopic signatures required to identify these isomers. The distinction relies primarily on molecular symmetry , which dictates the magnetic equivalence of protons and carbons, resulting in drastically different splitting patterns and signal counts.

Theoretical Framework: Symmetry & Spin Systems

To interpret the spectra correctly, one must analyze the symmetry elements of the substituted benzene ring.

The 2,6-Dibromo Isomer (Symmetric)
  • Symmetry: Possesses a

    
     axis of rotation and a mirror plane (
    
    
    
    ) passing through C1 and C4.
  • Proton Environment:

    • The protons at C3 and C5 are chemically and magnetically equivalent (

      
      ).
      
    • The proton at C4 is unique (

      
      ).
      
  • Spin System:

    
     (or 
    
    
    
    depending on field strength).
  • Diagnostic Feature: A clean Doublet (2H) and Triplet (1H) due to vicinal coupling (

    
    ).
    
The 2,4-Dibromo Isomer (Asymmetric)[1]
  • Symmetry: Lacks the vertical mirror plane; possesses only the molecular plane of symmetry (

    
    ).
    
  • Proton Environment: All three remaining protons (H3, H5, H6) are chemically distinct.

  • Spin System: AMX.

  • Diagnostic Feature: Three distinct signals with complex coupling:

    • H3: Isolated between two bromines (Meta coupling only).

    • H5: Adjacent to H6 and meta to H3 (Ortho + Meta coupling).

    • H6: Adjacent to H5 (Ortho coupling).

Comparative Analysis: H and C NMR Data

The following data compares 2,6-Dibromophenol and 2,4-Dibromophenol as representative scaffolds. The logic applies identically to anilines and other 1-substituted-dibromobenzenes.

Table 1: H NMR Spectral Signatures (Representative Data in CDCl )
Feature2,6-Dibromo Isomer2,4-Dibromo Isomer
Aromatic Signal Count 2 Signals 3 Signals
Proton H3 Equivalent to H5 (Doublet)Doublet (

Hz) (Meta coupling to H5)
Proton H5 Equivalent to H3 (Doublet)Doublet of Doublets (

Hz) (Ortho to H6, Meta to H3)
Proton H4 Triplet (

Hz) (Coupled to H3/H5)
Substituted by Bromine (No Signal)
Proton H6 Substituted by Bromine (No Signal)Doublet (

Hz) (Ortho coupling to H5)
Coupling Pattern

System
AMX System

Data derived from standard spectroscopic libraries [1, 2].

Table 2: C NMR Carbon Count
Feature2,6-Dibromo Isomer2,4-Dibromo Isomer
Symmetry Plane Yes (Through C1-C4)No
Unique Aromatic Carbons 4 Signals (C1, C2/6, C3/5, C4)6 Signals (C1, C2, C3, C4, C5, C6)
C-Br Signals 1 Signal (Intensity x2)2 Distinct Signals

Visualization of Structural Logic

The following diagram illustrates the symmetry operations that define the NMR outcomes.

IsomerSymmetry cluster_26 2,6-Dibromo (Symmetric) cluster_24 2,4-Dibromo (Asymmetric) title Structural Symmetry & NMR Equivalence struct26 Structure: 1-R, 2,6-diBr sym26 Symmetry: C2v Plane struct26->sym26 equiv26 H3 & H5 are Equivalent sym26->equiv26 pattern26 Result: 2 Signal Sets (Doublet + Triplet) equiv26->pattern26 struct24 Structure: 1-R, 2,4-diBr sym24 Symmetry: None (Cs) struct24->sym24 equiv24 H3, H5, H6 Distinct sym24->equiv24 pattern24 Result: 3 Signal Sets (d, dd, d) equiv24->pattern24

Figure 1: Causality flow from molecular geometry to observed NMR splitting patterns.

Experimental Protocol

To ensure reproducibility and clear resolution of the "Doublet of Doublets" (dd) in the 2,4-isomer, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Use DMSO-d6 or Acetone-d6 if the compound contains labile protons (OH, NH

    
    ) to reduce exchange broadening. Use CDCl
    
    
    
    for standard non-polar derivatives.
  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent. High concentrations can cause line broadening, obscuring the fine meta-coupling (

    
     Hz).
    
  • Filtration: Filter through a cotton plug into the NMR tube to remove particulates that cause magnetic field inhomogeneity.

Acquisition Parameters
  • Frequency: Minimum 300 MHz (400+ MHz recommended to resolve H5 splitting).

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 (sufficient for

    
    H), 1024 (for 
    
    
    
    C).
  • Pulse Delay (D1): Set to

    
     seconds to ensure full relaxation of aromatic protons for accurate integration.
    
Data Processing
  • Apodization: Apply an exponential window function (LB = 0.3 Hz).

  • Phasing: Manual phasing is required. Autophasing often distorts the "roof effect" seen in the triplet of the 2,6-isomer.

Decision Logic for Analysts

Use this workflow to rapidly classify an unknown batch.

DecisionTree start Analyze Aromatic Region (6.0 - 8.0 ppm) count Count Distinct Proton Signals (excluding solvent/impurities) start->count two_sig 2 Signals count->two_sig Symmetric three_sig 3 Signals count->three_sig Asymmetric check_split_26 Check Splitting two_sig->check_split_26 check_split_24 Check Splitting three_sig->check_split_24 result_26 CONFIRMED: 2,6-Dibromo Isomer check_split_26->result_26 Doublet (2H) + Triplet (1H) result_24 CONFIRMED: 2,4-Dibromo Isomer check_split_24->result_24 d (1H) + dd (1H) + d (1H)

Figure 2: Step-by-step decision tree for isomer identification.

References

  • National Institutes of Health (PubChem). (2025). 2,4-Dibromophenol Compound Summary. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift Guide. Retrieved from [Link]

HPLC Method Development Guide: 2,6-Dibromo-3,4-dimethylaniline Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2,6-Dibromo-3,4-dimethylaniline (CAS: 80948-77-2) is a highly specialized halogenated aniline derivative, often utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural complexity—featuring two electron-withdrawing bromine atoms and two electron-donating methyl groups on an aniline core—presents unique analytical challenges.

While Gas Chromatography (GC) is a common default for anilines, this guide advocates for High-Performance Liquid Chromatography (HPLC) as the superior technique for purity profiling. The presence of bromine atoms increases molecular weight and boiling point, potentially leading to thermal degradation or column bleed issues in GC. Furthermore, HPLC offers superior selectivity for separating non-volatile synthetic by-products (e.g., isomers, oxidation products) that GC might miss.

This guide details a Quality by Design (QbD) approach to developing a robust RP-HPLC method, prioritizing the separation of the target compound from its likely impurities: 3,4-dimethylaniline (starting material) and monobromo-3,4-dimethylaniline isomers.

Method Comparison: Why HPLC?

The following table objectively compares analytical alternatives, highlighting why HPLC is the chosen standard for high-fidelity purity analysis.

FeatureRP-HPLC (Recommended) Gas Chromatography (GC) TLC (Thin Layer Chrom.)
Primary Mechanism Hydrophobic &

Interaction
Volatility & Boiling PointAdsorption Polarity
Suitability High. Ideal for thermally labile or high-boiling halogenated aromatics.Medium. Risk of thermal degradation; requires high temps for dibromo- species.Low. Qualitative only; poor resolution of isomers.
Impurity Detection Excellent for non-volatile organic impurities and degradation products.Misses non-volatile salts or high MW oligomers.Limited sensitivity.
Quantification High precision (RSD < 1.0%).Good precision, but injection variability is higher.Semi-quantitative at best.
Sample Prep Simple dilution (ACN/Water).May require derivatization to reduce tailing.minimal.

Strategic Method Development

Chemical Logic & Column Selection

The target molecule is hydrophobic (LogP estimated > 3.5) and weakly basic. The two bromine atoms at the 2,6-positions create significant steric hindrance around the amino group and withdraw electron density, lowering the pKa significantly compared to unsubstituted aniline (pKa ~4.6).

  • Choice: Phenyl-Hexyl Column (e.g., Waters XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).

  • Rationale: While a standard C18 column works based on pure hydrophobicity, a Phenyl-Hexyl phase offers unique

    
     interactions with the halogenated aromatic ring. This "orthogonal" selectivity is critical for separating the target from closely related structural isomers (e.g., 2,4-dibromo analogs) which might co-elute on C18.
    
Mobile Phase Architecture
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: Acetonitrile (ACN).[2][3]

  • Rationale:

    • Acidic pH: Even though the basicity is reduced, keeping the pH acidic ensures the aniline moiety remains fully protonated (or fully neutral depending on exact pKa shift), preventing "peak tailing" caused by interaction with residual silanols on the silica support.

    • ACN vs. MeOH: Acetonitrile is preferred for its lower viscosity (lower backpressure) and sharper peak shape for aromatic compounds compared to Methanol.

Detection Wavelength[2]
  • Selection: 240 nm .

  • Rationale: Halogenated anilines typically show strong absorption in the 235–254 nm range. 240 nm provides a balance between maximizing sensitivity for the target and minimizing baseline drift from the formic acid modifier.

Detailed Experimental Protocol

Equipment & Reagents[2][4][5][6][7][8]
  • System: HPLC with binary gradient pump, autosampler, and Diode Array Detector (DAD) or UV-Vis.

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (improves mass transfer and peak sharpness).
    
Preparation[8]
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: Dissolve

    
     of this compound in 
    
    
    
    ACN (
    
    
    ).
  • Working Standard: Dilute Stock to

    
     using the Diluent.
    
  • Sensitivity Solution (LOQ): Dilute Working Standard to

    
     (0.05%).
    
Gradient Program

This gradient is designed to elute the more polar impurities (starting material) early, followed by the target, and then a wash step for highly retained by-products.

Time (min)% Solvent A (0.1% FA/Water)% Solvent B (ACN)Event
0.0 6040Initial Hold
2.0 6040Isocratic for polar impurities
15.0 1090Linear Gradient to elute Target
18.0 1090Wash
18.1 6040Re-equilibration
23.0 6040End of Run

Visualized Workflows (Graphviz)

Method Development Logic

This diagram illustrates the decision-making process for optimizing the separation.

MethodDevelopment Start Start: Method Development Step1 1. Select Stationary Phase (Phenyl-Hexyl preferred for Halogenated Aromatics) Start->Step1 Step2 2. Mobile Phase Selection (Water/ACN + 0.1% Formic Acid) Step1->Step2 Check1 Initial Run: Is Resolution (Rs) > 1.5? Step2->Check1 Success Proceed to Validation Check1->Success Yes Fail_Tailing Issue: Peak Tailing Check1->Fail_Tailing No (As > 1.5) Fail_Coelution Issue: Isomer Co-elution Check1->Fail_Coelution No (Rs < 1.5) Fix_Tailing Action: Increase Buffer Strength or Add TEA Modifier Fail_Tailing->Fix_Tailing Fix_Coelution Action: Lower Gradient Slope or Change Temp (30°C vs 40°C) Fail_Coelution->Fix_Coelution Fix_Tailing->Check1 Fix_Coelution->Check1

Caption: Logical workflow for optimizing HPLC conditions for halogenated anilines.

System Suitability & Impurity Fate

This diagram tracks the separation of specific expected impurities based on synthesis pathways.

ImpurityFate Input Crude Sample (Bromination Reaction) Separation HPLC Column (Phenyl-Hexyl) Input->Separation Imp1 Impurity A: 3,4-Dimethylaniline (Unreacted) Imp2 Impurity B: Mono-bromo Isomers (Under-brominated) Target Target: This compound Imp3 Impurity C: Tribromo species (Over-brominated) Separation->Imp1 Elutes First (Most Polar) Separation->Imp2 Intermediate Retention Separation->Target Main Peak Separation->Imp3 Elutes Last (Most Hydrophobic)

Caption: Elution order of expected synthesis impurities on a Reverse Phase system.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Criteria (SST) before every analysis set:

  • Resolution (

    
    ): 
    
    
    
    between the Target peak and the nearest impurity (usually a mono-bromo isomer).
  • Tailing Factor (

    
    ): 
    
    
    
    . (Anilines are prone to tailing; strict control here indicates column health).
  • Precision: %RSD of 6 replicate injections of the Standard must be

    
    .
    
  • Signal-to-Noise (S/N): The 0.05% Sensitivity Solution must have S/N

    
    .
    
Troubleshooting Guide
  • Drifting Retention Times: Check column temperature stability. Phenyl phases are sensitive to temperature fluctuations.

  • Split Peaks: Indicates solvent mismatch. Ensure the sample diluent (50% ACN) matches the initial mobile phase strength closely.

References

  • SIELC Technologies. (n.d.). Separation of 2,6-Dibromoaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Marisetti, V., & Katari, N. K. (2021).[4][5] Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Chromatographia, 84, 359–369. Retrieved from [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 2,6-Dibromo-3,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,6-Dibromo-3,4-dimethylaniline Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, HSE Officers

Executive Summary: Immediate Action Protocol

This compound is a halogenated aromatic amine. For disposal purposes, it must be classified as Halogenated Organic Waste .

  • Primary Directive: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) or oxidizing acids (e.g., Nitric Acid).

  • Disposal Stream: High-temperature incineration with flue gas scrubbing (to capture Hydrogen Bromide).

  • Immediate Hazard: Toxic by inhalation/absorption; potential methemoglobinemia inducer; marine pollutant.

Chemical Profile & Hazard Logic

To ensure safety, you must understand the molecular behaviors driving these protocols. This is not just "waste"; it is a reactive chemical intermediate.

FeaturePropertyOperational Implication
Functional Group Primary Amine (-NH2)Basic. Incompatible with strong acids and oxidizers.[1][2] Can form explosive diazonium salts if improperly treated with nitrous acid.
Halogenation Dibromo- (Br2)CRITICAL: Mandates "Halogenated Waste" stream. Burning without scrubbers releases corrosive HBr gas and potential brominated dioxins.
Toxicity Aromatic AmineHigh skin permeability. Potential to oxidize hemoglobin to methemoglobin (cyanosis risk).[3]
Physical State Solid (typically)Dust control is required. If in solution, the solvent dictates the flashpoint.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The "Source Control" Step)

Scientific Rationale: Segregation prevents the creation of "unknowns" and dangerous exothermic reactions.

  • Isolate the Stream: Designate a specific waste container solely for Halogenated Organics .

  • Solvent Compatibility Check:

    • Safe to mix: Dichloromethane (DCM), Chloroform, other halogenated solvents.

    • Avoid mixing: Large volumes of Acetone or Ethanol (increases flammability unnecessarily, though chemically compatible).

    • STRICTLY FORBIDDEN: Nitric Acid, Peroxides, or Permanganates.

      • Why? Aromatic amines are easily oxidized. Mixing with Nitric Acid can lead to uncontrolled nitration, heat generation, and potential explosion.

Phase 2: Packaging & Containment

Scientific Rationale: Preventing embrittlement and permeation.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass (Amber preferred for light sensitivity).

    • Avoid: Low-grade plastics that may swell with halogenated solvents (if the amine is dissolved).

  • Solid Waste: If disposing of pure solid, double-bag in chemically resistant polyethylene bags before placing in the drum.

  • Liquid Waste: Fill containers to 90% capacity maximum to allow for thermal expansion.

Phase 3: Labeling & Documentation

Scientific Rationale: Ensuring downstream safety for incineration plant operators.

  • Label Text:

    • Main Constituent: "Halogenated Solvent Waste" (if dissolved) or "Toxic Solid Organic Waste" (if solid).

    • Specific Content: "Contains: this compound."[4]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.

  • pH Check: If the waste is aqueous (rare for this chemical), verify pH is between 5–9. If <5, it may require neutralization before pickup, depending on local vendor rules.

Disposal Workflow Visualization

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid Segregation Segregation: HALOGENATED WASTE STREAM Solid->Segregation SolventCheck Is Solvent Halogenated? Liquid->SolventCheck SolventCheck->Segregation Yes (e.g., DCM) SolventCheck->Segregation No (e.g., Methanol) *Move to Halogenated Stream due to solute* Packaging Packaging: HDPE or Glass Container (Double Bag if Solid) Segregation->Packaging Labeling Labeling: 'Toxic' + 'Halogenated' List Specific Chemical Name Packaging->Labeling Disposal Final Disposal: High-Temp Incineration (With Acid Gas Scrubbing) Labeling->Disposal

Figure 1: Decision logic for segregating halogenated aromatic amines to ensure regulatory compliance and safety.[5][6][7]

Emergency Response (Spill Protocol)

If a spill occurs, the high toxicity and environmental persistence of brominated anilines require immediate containment.

  • PPE: Butyl rubber or Silver Shield gloves (Nitrile provides only splash protection for halogenated compounds). P100 Respirator if dust is present.

  • Containment: Do not wash down the drain.[8] This compound is toxic to aquatic life (Marine Pollutant).[7][9]

  • Cleanup:

    • Solids: Dampen with water (to suppress dust) and scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Decontamination: Wash the area with a dilute surfactant (soap) solution. Verify no yellow/brown residue remains.

References & Authority

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Aromatic Amines. (General hazards of aniline derivatives).

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Toxicity and Reactivity. (RCRA guidelines for toxic organic waste).

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Bromo-2,6-dimethylaniline (Close structural analog used for hazard extrapolation).

  • ECHA (European Chemicals Agency). Information on Chemicals: Halogenated Aromatic Amines.

Sources

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